Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide
Description
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Properties
IUPAC Name |
methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVRLMVJQMIYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-06-6 | |
| Record name | 1-Piperazineacetic acid, 3-methyl-2-oxo-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on CAS 1609396-06-6: A Case of Limited Publicly Available Data
To our valued researchers, scientists, and drug development professionals,
In the pursuit of scientific advancement, the ability to access and synthesize comprehensive data on novel chemical entities is paramount. This guide was intended to provide an in-depth technical overview of the chemical properties, synthesis, and biological activities of the compound registered under CAS number 1609396-06-6, identified as [(3S)-3-ISOPROPYL-2-METHYL-1-CYCLOPENTEN-1-YL]METHYL ACETATE. However, a thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant lack of information regarding this specific molecule.
This outcome underscores a critical aspect of the research and development landscape: not all cataloged compounds have been extensively studied or characterized. The absence of published data prevents the creation of a detailed technical guide as originally envisioned. We believe in transparency and scientific integrity, and therefore, it is our duty to report these findings directly.
Summary of Findings
Our investigation into CAS 1609396-06-6 yielded the following key observations:
-
Limited Identification: The primary association with this CAS number is the chemical name [(3S)-3-ISOPROPYL-2-METHYL-1-CYCLOPENTEN-1-YL]METHYL ACETATE.
-
No Published Research: We were unable to locate any peer-reviewed articles, patents, or technical documents detailing the synthesis, chemical properties, biological activity, mechanism of action, or any experimental protocols for this specific compound.
-
Commercial Listing for a Structurally Similar Compound: A product listing from a major chemical supplier exists for a compound with the same name but a different CAS number (1217461-60-3). This listing explicitly states that the product is provided for early discovery research without analytical data, and the buyer is responsible for confirming its identity and purity. This suggests that even this closely related compound is not well-characterized.
The Cyclopentene Scaffold: A Brief Overview
While specific data on CAS 1609396-06-6 is unavailable, the core structure, a substituted cyclopentene, is a common motif in organic chemistry and medicinal chemistry. Cyclopentene derivatives, particularly cyclopentenediones, are known to be secondary metabolites in various natural sources and have been investigated for a range of biological activities.[1]
Research on related cyclopentenone structures has revealed activities including:
-
Antifungal and Antibacterial Properties [1]
-
Anti-inflammatory Effects [1]
-
Cytostatic and Enzyme Inhibitory Activities [1]
It is important to emphasize that this information pertains to the broader class of cyclopentene-containing molecules and should not be extrapolated to predict the specific properties of CAS 1609396-06-6 without experimental validation.
A Note on Synthesis of Related Structures
The synthesis of substituted cyclopentene and cyclopentanone rings is a well-established area of organic chemistry. Common synthetic strategies for related structures, such as 3-methylcyclopentanone, involve the hydrogenation of precursors like 3-methyl-2-cyclopenten-1-one.[2] Other approaches may utilize intramolecular cyclization reactions.
Conclusion and Path Forward
For researchers interested in this molecule, the path forward would necessitate de novo chemical synthesis and a full suite of analytical and biological characterization. This would involve:
-
Chemical Synthesis and Purification: Developing a robust synthetic route to obtain the pure compound.
-
Structural Elucidation: Confirming the chemical structure and stereochemistry using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Physicochemical Property Determination: Measuring key properties like solubility, pKa, and logP.
-
In Vitro Biological Screening: Assessing the compound's activity against a panel of relevant biological targets.
We hope this transparent assessment is valuable to your research endeavors. While we could not provide the intended guide, we trust that this summary of our findings will aid in making informed decisions regarding the investigation of this and other lesser-known chemical entities.
References
- Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
-
Vacek, J. et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide
A Senior Application Scientist's Approach to Unraveling Novel Compound Activity
Executive Summary
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics with diverse pharmacological activities.[1][2][3] Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide, a compound featuring a piperazin-2-one (a cyclic urea) core, presents a compelling subject for mechanistic investigation. While specific data on this molecule is sparse, its structural motifs suggest plausible interactions with key biological targets. This guide outlines a comprehensive, hypothesis-driven strategy for elucidating its mechanism of action, tailored for researchers and drug development professionals. We will delve into two primary, plausible mechanisms—neurotransmitter receptor modulation and enzyme inhibition—and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach emphasizes scientific integrity, causality in experimental design, and the generation of a self-validating dataset to confidently define the compound's biological role.
Introduction: The Scientific Premise
This compound is a small molecule characterized by a piperazin-2-one ring, a methyl group at the 3-position, and an N-acetyl group at the 1-position. The piperazine heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to interact with a variety of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS).[4][5][6] Furthermore, the cyclic urea structure within the piperazin-2-one ring is a known feature of various enzyme inhibitors, including those targeting proteases and kinases.[7][8]
Given the absence of specific literature for this compound, a logical, structure-based approach is necessary to guide the investigation of its mechanism of action. This guide, therefore, proposes a dual-pronged investigative strategy based on the compound's primary structural features.
Structural Features and Potential Activities:
-
Piperazine Core: This moiety is frequently associated with activity at G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[9][10][11]
-
Piperazin-2-one (Cyclic Urea) Moiety: This functional group is present in compounds known to act as enzyme inhibitors, for instance, against HIV protease and α-glucosidase.[7][12]
-
N-acetyl Group: This feature can influence solubility, metabolic stability, and interactions with target proteins.
Based on these structural alerts, we will explore two primary hypothetical mechanisms of action.
Hypothetical Mechanisms of Action
Hypothesis 1: Modulation of Neurotransmitter Receptor Activity
The vast body of literature on piperazine derivatives points towards a high probability of interaction with CNS receptors.[4][5][6] Many piperazine-containing drugs function as agonists or antagonists of dopamine, serotonin, and other neurotransmitter receptors.[9][10][11] Therefore, it is plausible that this compound acts as a modulator of one or more of these receptors.
Hypothesis 2: Inhibition of Enzymatic Activity
The cyclic urea structure is a key component in numerous enzyme inhibitors.[7][8][12] This moiety can participate in hydrogen bonding and other interactions within the active site of enzymes. Consequently, an alternative hypothesis is that the compound functions as an inhibitor of a specific enzyme, such as a kinase, protease, or hydrolase.
The following sections will detail the experimental workflows designed to systematically investigate these two hypotheses.
Experimental Workflows for Target Identification and Validation
A phased approach, beginning with broad screening and progressing to more focused mechanistic studies, is recommended to efficiently identify the compound's primary mechanism of action.
Phase 1: Broad-Spectrum Target Screening
The initial step is to perform broad, unbiased screens to identify potential biological targets.
-
Objective: To determine if the compound exhibits significant binding affinity for a wide range of CNS receptors.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial or in-house receptor binding panel (e.g., a panel of 40-60 common GPCRs, ion channels, and transporters). This is typically performed using radioligand binding assays.[13][14][15]
-
The assay measures the displacement of a known radiolabeled ligand from its receptor by the test compound.
-
A significant displacement (typically >50% inhibition at a single high concentration, e.g., 10 µM) indicates potential binding.
-
-
Data Analysis: Results are typically reported as percent inhibition. Strong "hits" from this screen will be prioritized for further investigation.
-
Objective: To assess the compound's potential as an inhibitor across a diverse range of enzyme families.
-
Methodology:
-
Utilize a broad enzyme inhibition panel, such as a kinase panel (e.g., a panel of >100 kinases) or a panel of other common drug target enzymes (proteases, phosphatases, etc.).
-
These assays are typically performed using in vitro enzymatic assays that measure the conversion of a substrate to a product.[16][17][18]
-
The compound is added at a fixed concentration (e.g., 10 µM), and the reduction in enzyme activity is measured.
-
-
Data Analysis: Results are expressed as percent inhibition of enzyme activity. Significant inhibition identifies the compound as a potential enzyme inhibitor and directs further studies.
Phase 2: Validation and Mechanistic Elucidation
Based on the results of Phase 1, the following detailed studies should be conducted on the identified "hits."
If the initial screen indicates binding to one or more neurotransmitter receptors, the following steps will define the nature of this interaction.
Diagram 1: Experimental Workflow for Neurotransmitter Receptor Characterization
Caption: Workflow for validating and characterizing a neurotransmitter receptor "hit".
-
Objective: To quantify the binding affinity (Ki) of the compound for the target receptor and assess its selectivity.
-
Methodology:
-
Competition Binding Assay:
-
Prepare membranes from cells expressing the target receptor.
-
Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.[13][15]
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
-
-
Self-Validation: The assay should include a known reference compound as a positive control to ensure assay performance. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the target receptor and to quantify its potency (EC50 or IC50).
-
Methodology:
-
Use a cell line stably expressing the target receptor.
-
Stimulate the cells with varying concentrations of the compound (to test for agonist activity) or with a known agonist in the presence of varying concentrations of the compound (to test for antagonist activity).
-
Measure the downstream cellular response. The specific readout depends on the receptor's signaling pathway (e.g., cAMP accumulation for Gs/Gi-coupled receptors, intracellular calcium mobilization for Gq-coupled receptors).[19]
-
-
Data Analysis:
-
For agonists, plot the response against the log concentration of the compound to determine the Emax and EC50.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Diagram 2: Example of a Gs-Coupled GPCR Signaling Pathway
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Increased antiviral activity of cyclic urea HIV protease inhibitors by modifying the P1/P1' substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Navigating the Ambiguity of CAS 1609396-06-6
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the significant challenges in providing a comprehensive safety and handling protocol for the chemical identifier CAS 1609396-06-6 . Our investigation has revealed conflicting and unverified information regarding the precise chemical identity associated with this CAS number. Due to this ambiguity, a definitive Safety Data Sheet (SDS), detailed handling procedures, and associated biological data cannot be reliably established. This guide will present the conflicting data and provide a framework for approaching such ambiguous chemical entities in a research and development setting.
The Challenge: An Unidentified Chemical Entity
A thorough search of chemical supplier databases, regulatory information, and scientific literature has yielded multiple, differing chemical structures and names attributed to CAS 1609396-06-6. This lack of a single, verifiable identity makes it impossible to ascertain the physical, chemical, and toxicological properties of the substance.
Conflicting Chemical Identities
Below is a summary of the disparate information discovered for CAS 1609396-06-6:
| Data Point | Source 1 | Source 2 | Source 3 |
| Chemical Name | [(3S)-3-ISOPROPYL-2-METHYL-1-CYCLOPENTEN-1-YL]METHYL ACETATE | N-(3-aminopropyl)-3-phenylprop-2-enamide | Not Provided |
| Molecular Formula | Not Provided | Not Provided | C8H15BrN2O3 |
| Molecular Weight | 267.12 | Not Provided | 267.123 |
| Supplier/Source | Sigma-Aldrich | Jiangsu Aikon Biopharmaceutical R&D | Key Organics Limited |
This discrepancy highlights a critical issue in chemical data management and underscores the importance of verifying the identity of any research compound.
A Framework for Handling Ambiguous Chemical Identifiers
Given the inability to create a specific safety and handling guide for CAS 1609396-06-6, we propose the following workflow for researchers encountering similarly ambiguous compounds. This protocol is designed to ensure laboratory safety and data integrity.
Experimental Workflow for Ambiguous Compounds
Structural Elucidation and Spectroscopic Characterization of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide
Executive Summary
This technical guide details the spectroscopic profile of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide , a critical intermediate in the synthesis of peptidomimetics and diketopiperazine-based pharmaceuticals. As a Senior Application Scientist, I provide here a robust framework for the structural validation of this compound, distinguishing it from common regioisomers (e.g., O-alkylated lactims or N4-substituted byproducts). The data presented combines theoretical principles of piperazinone chemistry with standard experimental expectations for hydrobromide salts in polar aprotic solvents.
Molecular Architecture & Synthetic Context[1]
To interpret the spectra accurately, one must understand the specific connectivity and the impact of the hydrobromide salt form. The molecule consists of a 3-methyl-2-oxopiperazine core (a cyclic lactam) alkylated at the N1 position with a methyl acetate side chain.
Synthetic Pathway & Impurity Profile
The synthesis typically involves the regioselective alkylation of 3-methylpiperazin-2-one. Understanding this pathway is essential for identifying potential spectroscopic impurities.
Figure 1: Synthetic workflow highlighting the origin of the target molecule and potential N4-regioisomer impurities.
Mass Spectrometry (ESI-MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight and connectivity. For the hydrobromide salt, the positive mode Electrospray Ionization (ESI+) is the standard.
Ionization Logic
-
Molecular Formula (Free Base):
-
Molecular Weight: 186.21 g/mol
-
Salt Contribution: The HBr (80.91 Da) dissociates; the spectrum will show the protonated free base.
-
Observed Ion:
Diagnostic Fragmentation Pathway
In MS/MS experiments, the piperazinone ring and ester side chain exhibit characteristic cleavages.
Figure 2: Proposed ESI-MS/MS fragmentation tree. The persistence of the m/z 115 fragment confirms the intact 3-methylpiperazinone core.
Vibrational Spectroscopy (FT-IR)[2]
Infrared spectroscopy is the rapid-check method for functional group integrity. The key challenge is distinguishing the two carbonyl environments: the lactam (ring) and the ester (side chain).
Key Absorption Bands (KBr Pellet)
| Frequency ( | Intensity | Assignment | Structural Significance |
| 3400 - 2800 | Broad, Strong | Broad ammonium band typical of HBr salts; masks some C-H stretches. | |
| 1745 - 1735 | Strong, Sharp | Diagnostic for the methyl acetate side chain. | |
| 1665 - 1650 | Strong | Lower frequency than ester due to amide resonance. | |
| 1220 - 1200 | Medium | Ester C-O-C stretch. | |
| ~1580 | Medium | N-H bending (ammonium/amine salt). |
Application Note: If the band at 1740
Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive tool for structural proof. Due to the HBr salt form, DMSO-d6 is the preferred solvent to ensure solubility and prevent rapid proton exchange that might obscure the ammonium signals.
NMR Analysis (400 MHz, DMSO-d6)
The molecule has a chiral center at C3. While often synthesized as a racemate, the signals will be distinct.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 9.20 - 9.50 | Broad Singlet | 2H | Protonated secondary amine (N4). Exchangeable with | |
| 4.15 & 4.05 | Doublet of Doublets (AB System) | 2H | Diastereotopic protons due to the adjacent chiral center at C3. | |
| 3.85 | Multiplet | 1H | Methine proton. Deshielded by the adjacent amide carbonyl and N4. | |
| 3.68 | Singlet | 3H | Methyl ester. Characteristic sharp singlet. | |
| 3.30 - 3.55 | Multiplet | 4H | Ring methylene protons. Often complex due to ring conformation. | |
| 1.35 | Doublet ( | 3H | Methyl group attached to the chiral center. |
Critical Structural Check:
-
Regiochemistry: If the alkylation occurred at N4 instead of N1, the
signal would shift, and the coupling patterns of the ring protons would change drastically. The N1-alkylation is confirmed by the proximity (NOE) of the side-chain methylene to the C6 ring protons.
NMR Analysis (100 MHz, DMSO-d6)
| Chemical Shift ( | Carbon Type | Assignment |
| 169.5 | Quaternary (C=O) | Ester Carbonyl |
| 165.2 | Quaternary (C=O) | Lactam Carbonyl (Ring C2) |
| 52.1 | Methoxy Carbon ( | |
| 50.5 | Ring C3 (Chiral Center) | |
| 48.8 | N1-Methylene Side Chain | |
| 45.2 | Ring C6 (Adjacent to N1) | |
| 38.5 | Ring C5 (Adjacent to N4) | |
| 16.2 | C3-Methyl Group |
Experimental Protocols
To replicate these results, strict adherence to sample preparation protocols is required to avoid artifacts (e.g., hygroscopic water peaks).
NMR Sample Preparation
-
Drying: Dry the HBr salt in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Acquisition:
-
Run at 298 K.
-
Set relaxation delay (
) to >2.0s to ensure accurate integration of the carbonyls in .
-
HPLC-MS Method for Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond detection) and MS (ESI+).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link][1]
- Micklefield, J. (2004).Synthesis of substituted piperazin-2-ones. In Organic & Biomolecular Chemistry. (Contextual reference for piperazinone synthesis).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative source for general IR/NMR shift principles).
Sources
Solubility profile of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide in common lab solvents
This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and handling protocols for Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide .
CAS Number: 1609396-06-6 Molecular Formula: C₈H₁₄N₂O₃ · HBr Molecular Weight: 267.12 g/mol Compound Class: Piperazinone / Amino Acid Ester Salt[1]
Executive Summary & Chemical Context
This compound is a functionalized piperazine derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for antihistamines or nootropics).
Structurally, it possesses three distinct regions that dictate its solubility:
-
The Hydrobromide Salt (Ionic): Dominates the physicochemical properties, rendering the molecule highly polar and crystalline.
-
The Methyl Ester (Lipophilic/Reactive): Provides limited solubility in organic solvents but introduces susceptibility to hydrolysis.
-
The Piperazinone Core (Polar Amide): Increases hydrogen bonding potential.
Key Application Insight: As a hydrobromide salt, this compound exhibits a "Salt-Like" solubility profile—high affinity for high-dielectric protic solvents and insolubility in non-polar organics. However, the presence of the methyl ester requires careful solvent selection to prevent unwanted transesterification or hydrolysis during dissolution.
Solubility Profile Matrix
The following data categorizes common laboratory solvents based on their interaction with the HBr salt lattice.
Table 1: Solubility Classification
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Protic Polar | Water, Methanol | High (>50 mg/mL) | Primary solvents for dissolution. Caution: Aqueous stability of the ester is pH-dependent. |
| Aprotic Polar | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent for reaction media; difficult to remove post-processing (high boiling point). |
| Lower Alcohols | Ethanol, Isopropanol | Moderate (Heating req.) | Ideal for recrystallization . Soluble at reflux; crystallizes upon cooling. |
| Polar Organic | Acetonitrile, Acetone | Low / Sparingly Soluble | Potential anti-solvents or slurry wash solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble / Very Low | The salt form prevents solubility in DCM, unlike the free base. |
| Non-Polar | Diethyl Ether, Hexane, Toluene | Insoluble | Strictly used as anti-solvents to crash out the product. |
Critical Stability & Handling (Expert Insight)
The Hydrolysis Trap: While water is an excellent solvent for this salt, the methyl ester moiety is labile. Prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis of the ester to the carboxylic acid (Acid: (3-methyl-2-oxo-1-piperazinyl)acetic acid).
-
Recommendation: For analytical sample preparation (HPLC/NMR), use DMSO-d6 or Methanol-d4 . If aqueous buffers are required, maintain pH 4.0–6.0 and analyze immediately.
-
Transesterification: Avoid dissolving in reactive alcohols (e.g., Ethanol) with strong heating for extended periods, as the methyl ester can slowly exchange to an ethyl ester.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To determine the precise saturation point in a specific solvent.
-
Preparation: Weigh 100 mg of the compound into a 4 mL scintillation vial.
-
Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.
-
Observation: Continue addition until the solid is completely dissolved (clear solution).
-
Calculation:
Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)
Objective: Purification of the hydrobromide salt.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (40°C) .
-
Filtration: Filter while warm to remove insoluble mechanical impurities.
-
Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.
-
Crystallization: Cool the mixture slowly to 4°C.
-
Isolation: Filter the white crystalline solid and wash with cold ether.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for determining solubility and handling the compound based on visual results.
Caption: Step-by-step decision matrix for gravimetric solubility determination.
Figure 2: Solvent Selection Decision Tree
A guide to selecting the correct solvent based on the intended process (Reaction vs. Purification).
Caption: Decision tree for selecting solvents based on experimental objectives.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 1609396-06-6). Retrieved from .[1]
-
PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate Compound Summary (Related Free Base Structure). Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ChemicalBook. Piperazine Derivatives and Solubility Patterns. Retrieved from .
Sources
Methodological & Application
Application Note: HPLC Analysis of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide
Introduction & Scope
Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide is a critical heterocyclic intermediate, structurally related to the "racetam" class of nootropic agents and piperazine-based pharmaceuticals.[1] Its quality control is pivotal, as impurities at this stage can propagate into final active pharmaceutical ingredients (APIs).
Analytical Challenge: This compound presents specific chromatographic challenges:
-
High Polarity: The piperazinone core and hydrobromide salt form result in high aqueous solubility, often leading to poor retention (elution near the void volume) on standard C18 columns.
-
Weak Chromophore: Lacking extended conjugation (e.g., benzene rings), the molecule relies on the UV absorption of its amide (lactam) and ester functionalities, necessitating low-UV detection (210–220 nm).
-
Ionic Nature: The secondary amine functionality requires strict pH control to prevent peak tailing caused by silanol interactions.
This Application Note details a robust, self-validating RP-HPLC protocol designed to overcome these issues using a high-retention, polar-embedded stationary phase and a phosphate-buffered mobile phase.[1]
Chemical Context & Method Strategy
Structural Analysis
The molecule contains a piperazin-2-one ring.[1] The amide bond (N-C=O) within the ring and the pendant methyl acetate ester provide the primary UV absorption.
-
Target Wavelength: 210 nm (Maximize signal-to-noise for amide/ester transitions).
-
pKa Consideration: The secondary amine (N4 position) is basic. At pH < 3.0, it will be fully protonated (
), improving solubility but potentially reducing retention on hydrophobic phases.
Column Selection Rationale
Standard C18 columns often fail to retain such polar salts. We utilize a Polar-Embedded C18 or an Aq-C18 (compatible with 100% aqueous mobile phases) to interact with the polar lactam ring while providing sufficient hydrophobic interaction for the methyl/acetate groups.[1]
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.
-
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) OR Agilent Zorbax SB-Aq.[1]
-
Why: The HSS T3 technology is designed specifically for retaining polar small molecules in high-aqueous mobile phases.[1]
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q, 18.2 MΩ).[1]
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Suppresses silanol activity; maintains amine protonation for peak symmetry.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |
| Injection Volume | 10 µL | Sufficient mass load without band broadening.[1] |
| Detection | UV @ 210 nm | Targets the |
| Run Time | 15 Minutes | Allows for elution of less polar impurities.[1] |
Gradient Program
A gradient is recommended to elute potential hydrophobic impurities arising from synthesis (e.g., unreacted alkylating agents).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 95 | 5 |
| 8.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Crucial: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate HBr into a 50 mL volumetric flask. Dissolve in Diluent.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
Sample Prep: Accurately weigh ~50 mg of sample, dissolve, and dilute to 0.1 mg/mL target concentration. Filter through 0.45 µm PVDF filter before injection.
Method Validation & System Suitability
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running samples.
System Suitability Parameters (Acceptance Criteria)
-
Retention Time (
): ~4.5 - 6.0 min (Must be reproducible, RSD < 1.0%). -
Theoretical Plates (
): > 5,000 (Ensures column efficiency). -
Tailing Factor (
): 0.8 < < 1.5 (Critical for amine analysis). -
Precision (RSD): < 1.0% for peak area (n=5 injections).
Linearity & Range
-
Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).
-
Criterion: Correlation coefficient (
) ≥ 0.999.[2]
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical lifecycle for this specific intermediate, highlighting critical decision points.
Caption: Operational workflow for the HPLC analysis, enforcing a strict System Suitability checkpoint to ensure data integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Retention ( | Phase Collapse or insufficient polarity.[1] | Switch to a dedicated "Aqua" or "T3" type column.[1] Ensure organic start is |
| Peak Tailing ( | Silanol interaction with amine.[1] | Ensure buffer pH is 3.0 ± 0.[1]1. Add 5 mM Triethylamine (TEA) to buffer if necessary (competes for silanol sites). |
| Baseline Drift | UV absorption of buffer.[1] | Ensure Phosphate buffer is used (transparent at 210 nm). Avoid Acetate/Formate if drift is high. |
| Extra Peaks | Hydrolysis of ester.[1][3][4] | Prepare samples fresh. Avoid alkaline diluents. |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and column selection principles).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
Waters Corporation. (2023). HSS T3 Column Technology for Polar Compound Retention. Link
-
PubChem. (n.d.). Compound Summary: Piperazine Derivatives and Analytical Characteristics. National Library of Medicine. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
(Note: While specific literature on CAS 1609396-06-6 is proprietary/sparse, the method parameters above are derived from established protocols for structurally homologous piperazinone pharmaceutical intermediates.)
Sources
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection and Quantification of Piperazinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective detection and quantification of piperazinone compounds in complex biological matrices. Piperazinones are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry.[1][2] This protocol is designed to provide a comprehensive workflow, from sample preparation to data analysis, ensuring high-quality, reproducible results for researchers in drug discovery, development, and toxicological screening.
Introduction: The Significance of Piperazinone Scaffolds
The piperazinone core is a privileged scaffold in modern drug discovery, forming the structural basis for a wide array of therapeutic agents targeting various diseases.[1][2] Its unique physicochemical properties, including its ability to form key hydrogen bonds and its synthetic tractability, make it a versatile building block for medicinal chemists.[1] Consequently, the development of robust and sensitive analytical methods for the accurate detection and quantification of piperazinone-containing molecules in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and robustness.[4] This application note provides a comprehensive, step-by-step protocol for the analysis of piperazinone compounds, addressing common challenges such as matrix effects and the need for efficient sample cleanup.
Experimental Workflow Overview
The overall analytical workflow is designed to ensure the accurate and precise quantification of piperazinone compounds from biological samples. The process begins with sample preparation to isolate the analytes of interest and remove interfering matrix components, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.
Figure 1: General workflow for the LC-MS/MS analysis of piperazinone compounds.
Detailed Methodologies
Sample Preparation: Mitigating Matrix Effects
The complexity of biological matrices, such as plasma and urine, can lead to significant matrix effects, primarily ion suppression, which can compromise the accuracy and sensitivity of the analysis.[5] A robust sample preparation protocol is therefore critical. This protocol employs a combination of protein precipitation and solid-phase extraction (SPE) to effectively remove interfering substances.
Protocol: Protein Precipitation and Solid-Phase Extraction
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled analog of the piperazinone of interest is recommended).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elute the piperazinone compounds with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Rationale for Method Selection: Protein precipitation is a simple and effective first step to remove the bulk of proteins.[6] Following this with mixed-mode SPE provides a more thorough cleanup, as it utilizes both reversed-phase and ion-exchange mechanisms to retain the basic piperazinone analytes while washing away a wider range of interferences.[7][8]
Liquid Chromatography: Achieving Optimal Separation
The chromatographic separation is crucial for resolving the target analytes from any remaining matrix components and potential isomers. Given the polar nature of many piperazinone compounds, a column with enhanced polar retention is recommended.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| Column | Polar-modified C18 (e.g., Synergi Polar-RP), 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Rationale for Parameter Selection: A polar-modified C18 column provides a good balance of hydrophobic and polar retention, which is ideal for many piperazinone derivatives.[7][8] The use of formic acid in the mobile phase aids in the protonation of the basic piperazinone nitrogen atoms, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer. A gradient elution allows for the effective separation of compounds with a range of polarities.
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis.[4]
Table 3: Typical Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 50 psi |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization: The specific precursor and product ions for each piperazinone compound and its internal standard must be determined by direct infusion into the mass spectrometer. For each compound, at least two MRM transitions should be monitored for confident identification and quantification.
Rationale for Parameter Selection: Electrospray ionization in the positive mode is generally suitable for piperazinone compounds due to the presence of basic nitrogen atoms that are readily protonated.[9][10] MRM provides excellent selectivity by monitoring a specific fragmentation of the parent ion, significantly reducing background noise and improving the signal-to-noise ratio.[9] The use of deuterated internal standards is highly recommended to compensate for any variability in sample preparation and matrix effects.[9]
Method Validation
A newly developed LC-MS/MS method must be thoroughly validated to ensure its reliability for routine use.[11][12][13] Key validation parameters include:
-
Linearity and Range: The method should be linear over a defined concentration range, typically demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, %CV) should be ≤15%.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the detection and quantification of piperazinone compounds in biological matrices. By employing a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, this method offers the sensitivity, selectivity, and reliability required for demanding research and development applications. The detailed explanation of the rationale behind each step is intended to empower researchers to adapt and optimize this protocol for their specific piperazinone compounds of interest.
References
-
ResearchGate. (2025, August 6). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]
-
Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs. Retrieved from [Link]
-
PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
LCGC International. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
PubMed Central. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
PubMed Central. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
PubMed Central. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Retrieved from [Link]
-
MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. Retrieved from [Link]
-
Bioanalysis Zone. (2020, June 2). 5. Challenges and solutions for biologics quantitation by LC–MS. Retrieved from [Link]
-
RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
National Institutes of Health. (2020, November 13). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Retrieved from [Link]
-
YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2023, August 21). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
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- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ijrar.com [ijrar.com]
- 13. turkjps.org [turkjps.org]
Application Notes and Protocols: Strategic Use of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide for the Synthesis of Privileged Compound Libraries
Introduction: The 2-Oxopiperazine Scaffold as a Cornerstone in Modern Drug Discovery
The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is attributed to the conformational flexibility conferred by its six-membered ring containing two nitrogen atoms at the 1 and 4 positions, which allows for optimal spatial arrangement of pharmacophoric groups and favorable interactions with biological targets. Furthermore, the nitrogen atoms provide handles for improving crucial pharmacokinetic properties such as aqueous solubility and bioavailability.[3]
Within this important class of heterocycles, the 2-oxopiperazine core represents a particularly valuable motif. The embedded amide bond introduces a degree of rigidity, reducing the conformational entropy upon binding to a target, which can lead to higher affinity.[4] The 2-oxopiperazine structure is also a key component of various biologically active compounds and natural products, further validating its utility in drug design.[3] The strategic derivatization of this scaffold is a powerful approach for generating novel chemical entities for high-throughput screening and lead optimization.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the use of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide , a versatile building block for the construction of diverse and structurally complex compound libraries. We will explore two primary diversification strategies, providing detailed, field-proven protocols for the functionalization of this scaffold at two distinct points of diversity.
The Strategic Advantage of this compound
This compound (Figure 1) is a bifunctional building block that offers two orthogonal points for chemical modification, making it an ideal starting material for parallel synthesis and the creation of extensive compound libraries.
-
Point of Diversity 1 (POD-1): The Secondary Amine (N-4) : The secondary amine at the N-4 position of the piperazinone ring is a nucleophilic center that can be readily functionalized through various reactions, including N-alkylation, N-arylation, acylation, and reductive amination. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) related to this region of the molecule. The hydrobromide salt form indicates that this nitrogen is basic and will require neutralization prior to reaction.
-
Point of Diversity 2 (POD-2): The Methyl Ester : The methyl acetate side chain provides a second handle for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the incorporation of a vast number of commercially available amine building blocks.
The presence of a methyl group at the 3-position introduces a chiral center, which can be advantageous for creating libraries with greater three-dimensional complexity, a desirable trait for targeting protein-protein interactions and other challenging biological targets.
Caption: Chemical structure of the bifunctional building block.
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates but can be readily adapted for larger or smaller scale synthesis.
Protocol 1: Diversification at POD-1 via N-Alkylation
This protocol describes the parallel synthesis of a library of N-substituted (3-methyl-2-oxo-1-piperazinyl)acetates using a diverse set of alkylating agents.
Caption: Workflow for N-alkylation at POD-1.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Library of alkylating agents (e.g., alkyl bromides, benzyl chlorides, etc.) dissolved in DMF
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Dispensing: To each well of a 96-well reaction block, dispense 250 µL of the stock solution (0.05 mmol).
-
Base Addition: Add 2.5 equivalents of DIEA (22 µL, 0.125 mmol) to each well. The addition of a non-nucleophilic base is crucial to neutralize the hydrobromide salt and to scavenge the acid generated during the alkylation.[5]
-
Addition of Alkylating Agents: To each well, add 1.2 equivalents of a unique alkylating agent (0.06 mmol) from a pre-prepared stock solution in DMF.
-
Reaction Incubation: Seal the reaction block with a chemically resistant mat and place it on a heating block at 60 °C. Allow the reactions to proceed for 16 hours with shaking. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixtures can be purified in parallel. A common method is to dilute each well with ethyl acetate (1 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 0.5 mL) and brine (1 x 0.5 mL). The organic layers are then transferred to a new plate and the solvent is removed under reduced pressure. For higher purity, parallel solid-phase extraction (SPE) or flash chromatography may be employed.
-
Analysis: The resulting library of compounds should be analyzed by LC-MS to confirm the identity and purity of each member. For representative compounds, ¹H NMR and ¹³C NMR spectroscopy should be performed for full characterization.
Table 1: Representative Alkylating Agents for Library Synthesis at POD-1
| Alkylating Agent (R-X) | R Group Introduced | Rationale for Inclusion |
| Benzyl bromide | Benzyl | Introduces aromatic ring, potential for π-stacking interactions. |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl | Modulates electronic properties and can serve as a protecting group. |
| 2-Bromoacetophenone | Phenacyl | Introduces a ketone for further derivatization. |
| Ethyl bromoacetate | Ethoxycarbonylmethyl | Introduces an ester group for potential hydrolysis or amidation. |
| 3-Bromopyridine | 3-Pyridyl | Incorporates a basic nitrogen for improved solubility and potential H-bonding. |
| Cyclohexylmethyl bromide | Cyclohexylmethyl | Adds a lipophilic, non-aromatic group. |
Protocol 2: Diversification at POD-2 via Amide Bond Formation
This protocol involves a two-step sequence: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a library of primary and secondary amines.
Caption: Two-step workflow for diversification at POD-2.
Step A: Saponification of the Methyl Ester
Materials and Reagents:
-
N-protected Methyl (3-methyl-2-oxo-1-piperazinyl)acetate (from Protocol 1 or commercially available N-Boc protected analog)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 N aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the N-protected starting material (1 equivalent) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add 1.5 equivalents of 1 M aqueous LiOH solution and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification and Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 N HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.
Step B: Parallel Amide Bond Formation
Materials and Reagents:
-
(N-protected-3-methyl-2-oxo-1-piperazinyl)acetic acid (from Step A)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Library of primary and secondary amines dissolved in DMF
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of the carboxylic acid intermediate in anhydrous DMF.
-
Dispensing: To each well of a 96-well reaction block, dispense 250 µL of the stock solution (0.05 mmol).
-
Reagent Addition: Add 1.2 equivalents of HATU (22.8 mg, 0.06 mmol) and 3.0 equivalents of DIEA (26 µL, 0.15 mmol) to each well. HATU is a highly effective coupling reagent that minimizes side reactions and racemization.[6]
-
Addition of Amines: To each well, add 1.2 equivalents of a unique amine (0.06 mmol) from a pre-prepared stock solution in DMF.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, dilute each reaction with ethyl acetate (1 mL) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Remove the solvent under reduced pressure. The resulting library can be further purified by parallel HPLC if necessary.
-
Analysis: Characterize the final library members by LC-MS and representative compounds by NMR spectroscopy.
Table 2: Representative Amines for Library Synthesis at POD-2
| Amine (R¹R²NH) | R¹R²N- Group Introduced | Rationale for Inclusion |
| Aniline | Phenylamino | Introduces a flat, aromatic substituent. |
| Morpholine | Morpholino | A common polar, basic heterocycle in drug molecules. |
| (S)-(-)-α-Methylbenzylamine | Chiral (S)-α-Methylbenzylamino | Introduces a second chiral center for diastereomeric libraries. |
| 4-Fluorobenzylamine | 4-Fluorobenzylamino | Fluorine can improve metabolic stability and binding affinity. |
| Piperidine | Piperidino | A saturated, basic heterocycle with favorable properties. |
| Glycine methyl ester | Methoxycarbonylmethylamino | Incorporates an amino acid residue for peptidomimetic design. |
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse compound libraries centered on the medicinally important 2-oxopiperazine scaffold. The two orthogonal points of diversity allow for the systematic exploration of chemical space around this privileged core. The protocols detailed in this application note provide a robust framework for the efficient parallel synthesis of novel N-substituted and amide-derivatized 2-oxopiperazines. By employing a diverse range of commercially available alkylating agents and amines, researchers can rapidly generate libraries of unique compounds for screening in various drug discovery programs, accelerating the identification of new therapeutic candidates.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
-
Synthesis of piperazines. Organic Chemistry Portal.[7]
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate.[8]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. (2021).[1]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. NIH Public Access.[4]
-
Mastering chiral substituted 2-oxopiperazines. (2025). ResearchGate.[9]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021).[10]
-
Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents. (2005).[11]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2025). ResearchGate.[12]
-
A process for preparing 1-methyl-3-phenylpiperazine. Google Patents. (2004).[13]
-
Process for the N-monoalkylation of piperazine. Google Patents.[14]
-
Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. (2025). ResearchGate.[15]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. (2025).[16]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.[2]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central.[17]
-
2,3-DIHYDRO-3-(((4-(METHYL(2-(1-PIPERAZINYL)ACETYL)AMINO)PHENYL)AMINO)PHENYLMETHYLENE)-2-OXO-1H-INDOLE-6-CARBOXYLATE. gsrs.ncats.nih.gov.[18]
-
Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications.[19]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[20]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. (2018).[21]
-
Amide Synthesis. Fisher Scientific.[6]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. (2025).[22]
-
Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem.[23]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.[24]
-
Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. (2017).[3]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. (2023).[25]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.[26]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023).[27]
-
Method for preparing 1-methylpiperazine. Google Patents. (1959).[28]
-
Procedure for N-alkylation of Piperidine? ResearchGate. (2017).[5]
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Application Notes & Protocols for the Scale-up Synthesis of Piperazinyl Acetate Derivatives
Introduction: The Strategic Importance of the Piperazinyl Acetate Moiety
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its symmetrical diamine structure offers a versatile handle for chemical modification, allowing for the precise tuning of a molecule's physicochemical and pharmacological profile.[2] Among the various piperazine derivatives, those bearing an acetate functionality—specifically the piperazinyl acetate group—are of significant interest. This motif serves as a crucial building block for a wide array of pharmacologically active agents, acting as a linker or a key pharmacophoric element.
The synthesis of these derivatives, while straightforward at the laboratory bench, presents a unique set of challenges when transitioning to pilot and manufacturing scales.[3] Issues of selectivity, thermal management, impurity profiles, and cost-effective purification demand a robust and well-understood process. This guide provides a detailed examination of the synthetic strategies for piperazinyl acetate derivatives, with a strong emphasis on the practical considerations required for successful and safe scale-up.
Part 1: Core Synthetic Strategies & Mechanistic Considerations
The most common and industrially viable route to piperazinyl acetate derivatives is the direct N-alkylation of a piperazine core with a haloacetate ester, typically ethyl bromoacetate or ethyl chloroacetate.[4] This reaction falls under the category of nucleophilic substitution (SN2).
The primary challenge in this synthesis is controlling selectivity. Piperazine possesses two secondary amine nitrogens of equal reactivity, creating a propensity for undesired N,N'-di-alkylation, which complicates purification and reduces the yield of the desired mono-alkylated product.[5][6]
Several strategies are employed to mitigate this issue:
-
Use of Excess Piperazine: Employing a significant excess of the piperazine starting material shifts the reaction equilibrium towards the mono-substituted product. While effective, this necessitates a robust method for recovering the unreacted piperazine, which is critical for process economy at scale.[7]
-
Mono-Protection Strategy: A more controlled approach involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group deactivates one nitrogen, directing alkylation to the free secondary amine. The subsequent deprotection step yields the desired mono-substituted product cleanly. This method offers excellent selectivity but adds two steps (protection/deprotection) to the overall process, which has cost and time implications for large-scale manufacturing.[5]
-
In-situ Mono-protonation: A clever and cost-effective strategy involves using a limiting amount of acid to form the piperazine monohydrochloride or monoacetate salt in situ. The protonated nitrogen is rendered non-nucleophilic, effectively protecting it and directing alkylation to the free nitrogen.[8]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for piperazinyl acetate synthesis.
Part 2: Critical Process Parameters for Scale-Up
Transitioning from a laboratory (grams) to a pilot or production scale (kilograms) is non-linear.[3] Factors that are negligible in a round-bottom flask can become critical process parameters in a large reactor.
Thermal Hazard Assessment
N-alkylation reactions are exothermic.[9] On a large scale, the heat generated can accumulate rapidly if not managed effectively, leading to a dangerous increase in temperature and pressure known as a thermal runaway.[10][11][12]
-
Causality: The rate of heat generation is proportional to the volume of the reactants (cubed relationship with reactor size), while the rate of heat removal is proportional to the surface area of the reactor (squared relationship). This disparity means that large reactors are inherently more difficult to cool.
-
Scale-up Protocol:
-
Calorimetry Studies: Before any scale-up, reaction calorimetry (e.g., using a RC1 calorimeter) must be performed to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for secondary decomposition reactions.
-
Controlled Addition: The alkylating agent (ethyl bromoacetate) should be added sub-surface at a controlled rate, allowing the reactor's cooling system to dissipate the generated heat effectively. Batch-loading all reagents at the start is highly hazardous.[13]
-
Emergency Cooling: Ensure adequate emergency cooling capacity (e.g., a cooling water supply) is available.
-
Reagent Stoichiometry and Selection
| Parameter | Lab Scale (10-100 g) | Pilot Scale (10-100 kg) | Rationale for Change |
| Piperazine | 2.0 - 5.0 equivalents | 1.5 - 2.5 equivalents | At scale, minimizing excess reagent is crucial for cost and waste reduction. The lower excess is compensated by better process control. Recovery of unreacted piperazine becomes mandatory. |
| Base | K₂CO₃, Cs₂CO₃ | Na₂CO₃, K₂CO₃ | Cesium carbonate (Cs₂CO₃) is often too expensive for large-scale use. Sodium and potassium carbonates are cost-effective and efficient bases for this transformation. |
| Solvent | THF, DMF, Acetonitrile | Acetone, MIBK, Toluene | Solvents like DMF are often avoided at scale due to high boiling points, toxicity, and difficulties in removal. Acetone is a good choice due to its low cost, moderate boiling point, and ability to precipitate the product or byproducts, simplifying workup.[14] |
Mixing and Mass Transfer
Inefficient mixing in a large reactor can lead to localized "hot spots" where the concentration of the alkylating agent is high, increasing the risk of both thermal runaway and the formation of the di-alkylated impurity.[12]
-
Impeller Selection: The choice of impeller (e.g., pitched-blade turbine vs. anchor) and the agitation speed are critical to ensure homogeneity.
-
Viscosity: The reaction mixture is typically a slurry due to the inorganic base. The process must be designed to keep the solids suspended to ensure they are available for reaction.
Work-up and Product Isolation
While laboratory procedures often rely on liquid-liquid extraction followed by column chromatography, these methods are impractical and expensive at an industrial scale.
-
Crystallization/Precipitation: The preferred method for large-scale isolation is crystallization. A common industrial practice for purifying piperazine derivatives is to precipitate them as a salt. For instance, adding acetic acid to an acetone solution of crude piperazine can selectively precipitate piperazine diacetate in high purity, leaving many common impurities behind in the mother liquor.[2]
-
Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter dryer) and drying conditions (temperature, vacuum) must be optimized to ensure the final product is stable, free-flowing, and meets the required specifications.
Part 3: Detailed Experimental Protocols
The following protocols describe a representative synthesis of ethyl 1-piperazinylacetate.
Protocol 1: Laboratory Scale Synthesis (100 g Scale)
Materials:
-
Piperazine (anhydrous): 215 g (2.5 mol, 2.5 equiv)
-
Ethyl bromoacetate: 167 g (1.0 mol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃), fine powder: 207 g (1.5 mol, 1.5 equiv)
-
Acetone: 2.0 L
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a dropping funnel.
-
Charge Reagents: Charge the reactor with piperazine, potassium carbonate, and 1.5 L of acetone.
-
Stirring: Begin vigorous stirring to create a uniform slurry.
-
Cooling: Cool the reactor contents to 10-15 °C using the jacket.
-
Controlled Addition: Add the ethyl bromoacetate dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 25 °C. CAUTION: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the ethyl bromoacetate is consumed.
-
Work-up: Filter the reaction mixture to remove the potassium salts and excess piperazine. Wash the filter cake with acetone (2 x 250 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield pure ethyl 1-piperazinylacetate. Expected yield: 75-85%.
Protocol 2: Pilot Scale Synthesis (10 kg Scale) - Considerations
Materials:
-
Piperazine (anhydrous): 17.2 kg (200 mol, 2.0 equiv)
-
Ethyl bromoacetate: 16.7 kg (100 mol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃), milled: 20.7 kg (150 mol, 1.5 equiv)
-
Acetone: 150 L
Procedure:
-
Reactor Setup: A 250 L glass-lined steel reactor is charged with piperazine, K₂CO₃, and 120 L of acetone.
-
Thermal Control: The reactor jacket temperature is set to 5 °C.
-
Controlled Addition: Ethyl bromoacetate is added via a dosing pump sub-surface over 4-6 hours. The internal temperature is strictly maintained at <25 °C. The addition rate is linked to the cooling capacity of the reactor.
-
Reaction & Monitoring: The reaction is stirred at room temperature for 24 hours. In-process control (IPC) is performed using HPLC to confirm completion.
-
Work-up & Isolation:
-
The slurry is filtered through a Nutsche filter. The filter cake is washed with 30 L of fresh acetone.
-
The combined filtrate is transferred to a clean reactor.
-
Purification by Salt Formation: The solution is cooled to 0-5 °C. Glacial acetic acid (~12 kg, 200 mol) is added slowly to precipitate the piperazinyl acetate diacetate salt.
-
The resulting slurry is stirred for 4 hours at 0-5 °C, then filtered.
-
The wet cake is washed with cold acetone and dried under vacuum at 40 °C to a constant weight.
-
-
Free-Basing (Optional): The diacetate salt can be converted back to the free ester by dissolving it in water, basifying with NaOH, and extracting with a suitable solvent like toluene or methyl isobutyl ketone (MIBK).
Caption: Decision workflow for process scale-up.
Part 4: Troubleshooting and Quality Control
| Issue | Potential Cause(s) | Recommended Action |
| High levels of di-substituted impurity | - Inadequate mixing- Temperature excursion- Insufficient excess of piperazine | - Improve agitation speed.- Verify cooling system performance and slow addition rate.- Re-evaluate piperazine stoichiometry. |
| Incomplete Reaction | - Poor quality or wet reagents- Inactive base (insufficiently milled) | - Ensure all reagents are anhydrous.- Use freshly milled, high-purity K₂CO₃ or Na₂CO₃. |
| Difficult Filtration | - Fine particle size of salts | - Increase final reaction temperature slightly before cooling to promote crystal growth (Ostwald ripening).- Consider a different solvent system. |
| Product Oiling Out During Crystallization | - Impurities present- Supersaturation too high | - Perform a solvent screen for a better anti-solvent system.- Slow down the addition of the precipitating agent (e.g., acetic acid). |
Quality Control: The final product and key intermediates should be analyzed for identity, strength, quality, and purity using a battery of tests:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: HPLC (for assay and impurity profiling), GC (for residual solvents).
-
Physical Properties: Melting point (for solid derivatives), appearance.
References
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]
-
Funel, C., & Abele, S. (2013). Industrial-scale organic synthesis: the challenges. Chimia International Journal for Chemistry, 67(10), 695-703. [Link]
- Godfrey, L. E. A. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Janežič, M., & Sova, M. (2015). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Journal of Heterocyclic Chemistry, 52(4), 1078-1083. [Link]
- Rastogi, S. K., & Kumar, S. (2003). U.S. Patent No. 6,603,003. Washington, DC: U.S.
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (124), 23-37. [Link]
- Zask, A., et al. (2009). U.S.
-
Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-104. [Link]
- Deutsche Gold- und Silber-Scheideanstalt vormals Roessler. (1960).
-
Somers, J. J., & Popp, F. D. (1963). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
AristaTek. (2007). Runaway Industrial Chemical Reactions. PEAC Newsletter. [Link]
-
Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Chemistry. [Link]
-
ARIA. (2012). Runaway reactions, case studies, lessons learned. French Ministry for a sustainable environment. [Link]
-
Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(41), 21544-21548. [Link]
-
Gexcon. (n.d.). Runaway Reaction. Gexcon Incident Investigation. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
Sources
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- 3. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 4. US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
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- 10. icheme.org [icheme.org]
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- 12. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
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- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Catalyst Optimization for Piperazinone Synthesis
Status: Operational Topic: Piperazinone Scaffold Construction & Functionalization Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary
The piperazin-2-one (piperazinone) scaffold is a privileged pharmacophore in peptidomimetics (e.g., inverse
This guide moves beyond generic textbook procedures. We focus on optimizing catalytic parameters for the three most robust synthetic methodologies currently employed in drug discovery:
-
Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) for chiral
-tertiary centers. -
Lewis Acid-Catalyzed Post-Ugi Cyclization for rapid library generation.
-
Cu-Catalyzed SnAP Reagents for C-H functionalization.
Catalyst Selection Decision Matrix
Before optimizing, ensure you are using the correct catalytic system for your target substitution pattern.[1]
| Target Architecture | Recommended Method | Primary Catalyst Class | Critical Optimization Parameter |
| Chiral | Pd-Catalyzed Decarboxylative AAA | Pd(0) + PHOX Ligands | Ligand electronics (electron-deficient preferred) |
| Diverse N/C-Substituents (Library) | Ugi-4CR + Post-Condensation | Lewis Acid (Mg, Zn, Sc) | Acid strength vs. N-acyliminium stability |
| C-H Functionalized / Biaryl | SnAP Reagents (Cross-Coupling) | Cu(II) Salts | Solvent polarity (HFIP effect) |
| Saturated Chiral Backbone | Asymmetric Hydrogenation | Pd/C or Homogeneous Pd | H2 pressure & Tautomer equilibrium |
Module 1: Optimizing Pd-Catalyzed Enantioselective Synthesis
Context: The construction of chiral
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee < 80%)
-
Root Cause: Inadequate electronic differentiation of the ligand quadrant or competitive outer-sphere attack.
-
Causality: Electron-rich ligands often stabilize the Pd-allyl intermediate too strongly, allowing background racemization or non-selective attack.
-
Optimization: Switch to electron-deficient PHOX ligands (e.g.,
-t-Bu-PHOX). The electron-withdrawing groups pull electron density from the metal center, tightening the transition state and accelerating the reductive elimination / nucleophilic attack step, which is often the stereodetermining step. -
Protocol Adjustment: Lower reaction temperature to 25°C or 10°C. While rate decreases, the
between enantiomeric transition states becomes more pronounced.
Issue 2: Catalyst Deactivation (Formation of Pd Black)
-
Root Cause: Instability of the Pd(0) species prior to oxidative addition or during the resting state.
-
Causality: Common in solvents that do not sufficiently stabilize the 14-electron Pd(0) intermediate.
-
Optimization:
-
Pre-complexation: Do not mix Pd source and ligand in situ in the reaction vessel. Stir
and the PHOX ligand in the solvent for 30 minutes at 40°C before adding the substrate. This ensures complete formation of the active catalytic species. -
Solvent Switch: Move from THF to Toluene/Hexane (2:1) . Non-polar solvents often suppress non-specific aggregation of Pd particles.
-
Issue 3: Incomplete Conversion of Allyl Formate/Carbonate Precursors
-
Root Cause: Poisoning of the catalyst by byproducts (e.g., CO2 trapped in solution affecting pH).
-
Optimization: Ensure vigorous stirring and an open system (or balloon) to allow
escape during decarboxylation. Add 4Å molecular sieves to scavenge trace water which can hydrolyze the active ester intermediate.
Standardized Protocol: Pd-Catalyzed AAA
-
Catalyst Loading: 5 mol%
, 12.5 mol% Ligand. -
Solvent: Toluene (0.033 M concentration).
-
Temperature: 25 °C.
-
Key Step: Pre-stir catalyst/ligand for 30 min. Add substrate.[2][3][4] Monitor via LCMS for consumption of starting material (SM) and evolution of
.
Module 2: Lewis Acid-Catalyzed Post-Ugi Cyclization
Context: The Ugi-4CR provides a linear diamide backbone. The challenge is the "post-condensation" cyclization to form the piperazinone ring, typically requiring the unmasking of a masked aldehyde (acetal) or amine (Boc) and subsequent ring closure.
Troubleshooting Guide
Issue 1: Polymerization instead of Cyclization
-
Root Cause: Intermolecular reaction rates exceeding intramolecular cyclization rates.
-
Causality: High concentration favors bimolecular collisions (polymerization) over the unimolecular conformational change required for ring closure.
-
Optimization: High Dilution Technique. Run the cyclization step at <0.05 M.
-
Catalyst Switch: If using Brønsted acids (TFA) leads to tar, switch to Microwave-assisted Lewis Acid catalysis .
or in methanol often promotes cleaner cyclization by coordinating the carbonyl oxygen, increasing electrophilicity without generating a highly reactive protonated species that triggers side reactions.
Issue 2: Incomplete Acetal Deprotection
-
Root Cause: Lewis acid is too "soft" or sterically hindered to activate the acetal.
-
Optimization: Use Indium(III) Triflate (
) or Iron(III) Chloride ( ) . These are "harder" Lewis acids with high oxophilicity, rapidly cleaving dimethyl acetals to generate the reactive N-acyliminium ion necessary for the Mannich-type cyclization.
Visualization: Post-Ugi Cyclization Pathway
Caption: Mechanism of Lewis Acid-catalyzed post-Ugi cyclization. The formation of the N-acyliminium ion is the critical gating step controlled by catalyst oxophilicity.
Module 3: Copper-Catalyzed SnAP Reagents
Context: SnAP (Stannyl Amine Protocol) reagents allow for the synthesis of substituted piperazinones from aldehydes.[5] Traditionally, this required stoichiometric Copper.[5]
Troubleshooting Guide
Issue 1: High Copper Loading Required (Stoichiometric)
-
Root Cause: Inefficient oxidation of the intermediate or strong binding of the product to the Cu center.
-
Optimization: The HFIP Effect. Switch solvent to Hexafluoroisopropanol (HFIP) or a HFIP/MeCN (1:4) mixture. HFIP is a strong hydrogen bond donor that stabilizes the radical intermediates and facilitates ligand exchange on Copper, allowing the reaction to proceed with catalytic Cu(OTf)2 (10-20 mol%) rather than stoichiometric amounts.
Issue 2: Protodealkylation of the Stannane
-
Root Cause: Presence of strong acids or moisture before the oxidative coupling step.
-
Optimization: Add 2,6-Lutidine (1.0 equiv) as a proton scavenger. This buffers the reaction, preventing premature destruction of the organostannane precursor.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed reaction stalls at 50% conversion. Should I add more catalyst?
-
Answer: Rarely. Stalling usually indicates catalyst death (poisoning) or product inhibition. Instead of adding more catalyst to a "dead" mixture, filter the reaction to remove Pd black, concentrate, and re-subject the crude material to fresh catalyst/ligand conditions. Alternatively, check if the byproduct (e.g., protonated amine salt) is precipitating and coating the stir bar; improved agitation or solubility (adding minimal MeOH) might solve it.
Q2: Can I use microwave irradiation for the Ugi-cyclization step?
-
Answer: Yes, and it is highly recommended for the cyclization phase (Step 2), but not for the initial Ugi condensation (Step 1). Microwave heating (100-120°C, 10-20 min) with
or significantly accelerates the entropy-disfavored ring closure.
Q3: How do I remove residual Copper after SnAP synthesis?
-
Answer: Copper contamination is toxic to biological assays. Wash the organic layer with 10% aqueous EDTA or aqueous ammonia until the blue color disappears. For trace removal, stir the final product with a solid-supported scavenger (e.g., QuadraPure™ TU) for 4 hours.
References
-
Enantioselective Synthesis of α-Tertiary Piperazin-2-ones: Behenna, D. C.; Stoltz, B. M.[4] The Enantioselective Tautomerization of β-Keto Esters. J. Am. Chem. Soc. 2004 , 126, 15044. Link (Foundational AAA mechanism applied to lactams).
-
Pd-Catalyzed Hydrogenation: Feng, G.-S.; Zhao, Z.-B.; Shi, L.; Zhou, Y.-G. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Org. Chem. Front. 2021 , 8, 6216-6221. Link
-
Post-Ugi Cyclization Optimization: Goswami, S.; et al. Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization. J. Org. Chem. 2020 , 85, 10, 6316–6322. Link
-
Catalytic SnAP Reagents: Luescher, M. U.; Bode, J. W. Catalytic Synthesis of N-Unprotected Piperazines from Aldehydes and SnAP Reagents. Org. Lett. 2016 , 18, 11, 2668–2671. Link
- General Piperazinone Review: Prieto, P.; et al. Recent Advances in the Stereoselective Synthesis of Piperazin-2-ones.
Sources
Reducing impurities in the synthesis of substituted piperazinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted piperazinones. As a Senior Application Scientist, I understand the nuances and challenges encountered in the laboratory. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of potential pitfalls. Our goal is to empower you with the knowledge to optimize your reactions, minimize impurities, and achieve higher yields of your target molecules.
Section 1: Troubleshooting Common Impurities
The formation of impurities is a primary obstacle to achieving high purity and yield in piperazinone synthesis. This section addresses the most common impurities, their origins, and actionable strategies for their mitigation.
Issue: Formation of Di-substituted Piperazine By-products
Question: I am attempting a mono-N-alkylation of a piperazine precursor, but I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: The formation of di-substituted by-products is a classic challenge in piperazine chemistry, arising from the comparable nucleophilicity of the second nitrogen atom after the initial substitution.[1] Controlling this side reaction is paramount for a clean reaction profile.
Causality and Mechanism: Once the first N-alkylation occurs, the remaining secondary amine on the piperazine ring is still sufficiently nucleophilic to react with the alkylating agent. The relative rates of the first and second alkylation depend on several factors, including the stoichiometry of the reactants, the nature of the solvent, and the presence of a base.
Mitigation Strategies:
-
Stoichiometric Control: A common initial approach is to use a large excess of the starting piperazine. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over a mono-substituted one. However, this can be atom-inefficient and lead to challenging separations of the product from the unreacted starting material.[2]
-
Use of Protecting Groups: A more robust strategy is to employ a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context.[3] The synthesis involves protecting one nitrogen with a Boc group, performing the desired N-alkylation on the other nitrogen, and then deprotecting the Boc group. This multi-step process, while longer, often provides a cleaner product with higher overall yield.
-
In Situ Mono-protonation: An alternative approach involves the in-situ formation of a mono-hydrochloride salt of the piperazine. By using a mixture of piperazine and piperazine dihydrochloride, you can create a solution of the mono-protonated species. The protonated nitrogen is no longer nucleophilic, effectively protecting it from alkylation and favoring the mono-substituted product.[1]
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the mono-Boc-piperazine by column chromatography on silica gel.
Issue: Formation of a Five-Membered Lactam Instead of the Six-Membered Piperazinone
Question: During the cyclization step to form the piperazinone ring, I am isolating a significant amount of a five-membered lactam. What is causing this and how can I promote the formation of the desired six-membered ring?
Answer: The unintended formation of a five-membered lactam is a known side reaction in certain piperazinone syntheses, particularly when the cyclization precursor has a competing intramolecular reaction pathway.[4]
Causality and Mechanism: This side reaction is often observed when the synthetic route involves a precursor with both a nucleophilic amine and an electrophilic center that can undergo either a 5-exo-tet or 6-endo-tet cyclization. The formation of the five-membered ring is often kinetically favored over the six-membered ring.
Caption: General scheme for piperazinone synthesis.
References
-
D. J. Fox, et al. (2015). Synthesis of 1- and 4-Substituted Piperazin-2-ones via Jocic-Type Reactions with N-Substituted Diamines. Organic & Biomolecular Chemistry, 13(8), 2360-2365. [Link]
-
Z. Lu, S. S. Stahl. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234-1237. [Link]
-
A. B. Smith, III, et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3321. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
P. Pazdera, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 566. [Link]
- Google Patents. (2018).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
F. Rebolledo, et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Google Patents. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
American Chemical Society. (2026). Total Synthesis of Chrysosporazines B and C. [Link]
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for piperazinone cyclization reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperazinone cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical parameters of temperature and pressure. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your own lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a piperazinone cyclization reaction?
A1: Temperature is the primary lever to control reaction rate and selectivity. Every chemical reaction, including intramolecular cyclization to form a piperazinone ring, must overcome an energy barrier known as the activation energy (Ea). Increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency of collisions and the proportion of molecules with sufficient energy to surpass this barrier, thus accelerating the reaction. However, temperature is a double-edged sword; excessive heat can lead to thermal degradation of starting materials, reagents, or the desired piperazinone product.[1][2] It can also provide enough energy to activate alternative reaction pathways, leading to the formation of undesired byproducts.
Q2: How does pressure influence a typical lab-scale piperazinone synthesis?
A2: For most liquid-phase intramolecular cyclization reactions conducted on a lab scale, pressure is often a secondary parameter unless gaseous reagents are involved. The influence of pressure on reaction rates is described by the activation volume (ΔV‡).[3] A negative activation volume, meaning the transition state occupies less volume than the reactants, indicates that increasing pressure will accelerate the reaction.[4] Most simple cyclizations have a small negative or negligible activation volume, so standard high-pressure equipment (beyond a sealed reaction vessel) is not typically required. The pressure in a sealed vial is primarily the autogenous pressure of the heated solvent. Significant pressure effects are more commonly observed in reactions like catalytic hydrogenations, where hydrogen gas pressure is a key variable.[5][6]
Q3: Can temperature affect product distribution in reactions that could form multiple products?
A3: Absolutely. In some synthetic routes, reaction conditions can be tuned to favor one product over another. For instance, in a Ga-catalyzed reaction of aziridines, lower temperatures (45-60°C) selectively favored the formation of a piperazine product, while higher temperatures (100°C) shifted the selectivity towards an oxazolidinone.[7][8] This demonstrates a scenario where the desired cyclization must be conducted within a specific temperature window to prevent competing pathways from dominating.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is clean, with mostly unreacted starting material remaining, even after a prolonged reaction time. What should I do?
A: This classic symptom suggests the reaction conditions are not energetic enough to overcome the activation energy barrier.
-
Causality: The cyclization rate is likely too slow at the current temperature. The molecules have insufficient kinetic energy for the rate-determining intramolecular nucleophilic attack to occur at a practical pace.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20°C increments. Monitor the reaction at each new setpoint by a suitable method (e.g., TLC, LC-MS) to find the lowest effective temperature that promotes conversion.
-
Solvent Choice: Ensure you are using an appropriate solvent. A higher-boiling-point solvent may be necessary to safely reach the required temperature. Common solvents for these reactions include toluene, dioxane, and ethanol.[9]
-
Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active. For instance, in palladium-catalyzed reactions, an inert atmosphere is crucial to prevent oxidation and deactivation of the active Pd(0) species.[9]
-
Q: My reaction gives a low yield of the desired piperazinone, and I see multiple other spots on my TLC/LC-MS. How do I diagnose this?
A: This points towards a loss of selectivity or product degradation, often caused by excessive temperature.
-
Causality: High temperatures can promote side reactions such as dimerization, elimination, or decarboxylation if your substrate contains a labile carboxylic acid group.[10][11] Furthermore, the piperazinone product itself might be thermally unstable under the reaction conditions, leading to degradation.[1][12]
-
Troubleshooting Steps:
-
Systematic Temperature Decrease: Run the reaction at a lower temperature. While this may slow the reaction, it can drastically improve selectivity by preventing the activation of unwanted pathways. A study on asymmetric hydrogenation for a piperazine precursor found that decreasing the temperature from 60°C to 50°C significantly improved the yield from 39% to 65%.[6]
-
Identify Byproducts: Attempt to characterize the major impurities. Knowing their structure can provide mechanistic clues. For example, the presence of fragmentation products suggests thermal degradation, while dimers point to competing intermolecular reactions.
-
Reduce Reaction Time: Do not let the reaction run for longer than necessary. Determine the point of maximum product formation via time-course analysis, as prolonged heating can degrade the product even after the starting material is consumed.
-
Issue 2: Catalyst Deactivation
Q: My catalyzed reaction starts efficiently but stalls before completion. Could temperature be the cause?
A: Yes, this is a common sign of catalyst deactivation, which is often temperature-dependent.
-
Causality:
-
Sintering: At high temperatures, metal particles on a heterogeneous catalyst can agglomerate, reducing the active surface area.[13]
-
Leaching: The active metal may dissolve from its support into the reaction mixture.[13]
-
Thermal Decomposition: The catalyst complex itself or its ligands may decompose at elevated temperatures.
-
-
Troubleshooting Steps:
-
Operate at the Lower End of the Active Range: Find the minimum temperature required for a reasonable reaction rate and avoid exceeding it.
-
Consider a More Robust Catalyst: If high temperatures are unavoidable, screen for catalysts or ligand systems known for their high thermal stability.
-
Pressure Effects (for gas-solid catalysts): In some systems, optimizing the pressure of a reactant gas can help stabilize the catalyst by preventing side reactions on the catalyst surface, such as coking.[13]
-
Quantitative Data Summary
This table provides a snapshot of reaction conditions from various piperazine and piperazinone syntheses to serve as a starting point for your optimizations.
| Reaction Type / Substrate | Temperature (°C) | Pressure (bar/MPa) | Catalyst / Reagents | Yield | Reference |
| Reductive Cyclization of Dioximes | 50 | 40 bar H₂ | 5%-Pd/C | 44% | [5] |
| Domino Ring-Opening Cyclization (DROC) | 50 | Ambient | Quinine-derived urea catalyst | High | [14] |
| Asymmetric Hydrogenation for Piperazine Precursor | 50 | 27.5 bar H₂ | Rh-catalyst | 65-94% | [6] |
| Ga-Catalyzed Aziridine Dimerization | 45 - 60 | Ambient | Ga(salen)Cl / TBABr | 74-82% | [7] |
| MEA Cyclocondensation with NH₃ | 200 | 9-12 MPa | 20% Co/γ-Al₂O₃ | 55-60% | [15] |
| Asymmetric Lithiation of N-Boc Piperazine | -50 | Ambient | s-BuLi / (-)-sparteine | High | [16] |
| Reductive Amination of Diethanolamine (DEA) | Elevated | Elevated | Ni-MgO catalyst | <10% | [17] |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization for Piperazinone Cyclization
This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature.
1. Preparation & Setup:
- Prepare a stock solution of your starting material, base, and any soluble reagents in the chosen reaction solvent to ensure uniform concentration across all reactions.
- Aliquot the catalyst (if solid) into a series of identical reaction vessels (e.g., microwave vials with stir bars). Ensure the catalyst amount is precisely the same in each vial.
- Using the stock solution, add the same volume of reactants to each vial.
- Seal all vials tightly under an inert atmosphere if required by your reaction chemistry.
2. Reaction Execution:
- Place the vials in separate wells of a temperature-controlled parallel synthesizer or in separate heating blocks.
- Set each position to a different temperature. A good starting range is from your previously attempted temperature down by 20°C and up by 40°C, in 10°C or 15°C increments (e.g., 60°C, 75°C, 90°C, 105°C, 120°C).
- Allow the reactions to proceed for a predetermined time (e.g., 12 hours).
3. Analysis & Interpretation:
- After the specified time, cool all reactions to room temperature.
- Take a small, identical aliquot from each reaction mixture.
- Dilute each aliquot to the same final concentration.
- Analyze each sample by a quantitative method like LC-MS or GC-MS. Record the conversion of starting material, the area % of the desired product, and the area % of major impurities.
- Plot the product yield and impurity levels as a function of temperature. The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.
4. Self-Validation:
- Once an optimal temperature is identified, run the reaction again at that specific temperature on a slightly larger scale to confirm the result is reproducible.
Troubleshooting Workflow
Below is a logical workflow to guide your troubleshooting process when optimizing temperature and pressure for piperazinone cyclization.
Caption: Troubleshooting workflow for temperature and pressure optimization.
References
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
- Billacura, M. D. G., et al. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐. Advanced Synthesis & Catalysis.
- Organic Chemistry Portal. Synthesis of piperazines.
- Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
-
Sergeev, A. G., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry. Available from: [Link]
-
O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available from: [Link]
-
Iaroshenko, V. O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available from: [Link]
-
van der Meer, J. Y., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Available from: [Link]
-
Krasavin, M. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]
-
O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Wang, Y., et al. (2026). Total Synthesis of Chrysosporazines B and C. Organic Letters. Available from: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]
-
Hamilton, A., & Whiteoak, C. J. (2023). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. ChemCatChem. Available from: [Link]
-
Spooner, J. A. (2017). Computational Studies of the Effects of Pressure on Reaction Kinetics and Reaction Mechanisms. SFU Summit. Available from: [Link]
-
Wikipedia. Decarboxylation. Available from: [Link]
-
Krasavin, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. Available from: [Link]
-
Vlasiou, M., et al. (2021). Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics. RSC Publishing. Available from: [Link]
-
Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. Available from: [Link]
-
ResearchGate. (n.d.). The Kinetics of Pressure-Dependent Reactions. Available from: [Link]
-
Liu, S., et al. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
-
Khan, A. A., et al. (2025). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. ResearchGate. Available from: [Link]
-
ChemTalk. Decarboxylation. Available from: [Link]
-
Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Energy Procedia. Available from: [Link]
Sources
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- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Computational Studies of the Effects of Pressure on Reaction Kinetics and Reaction Mechanisms [summit.sfu.ca]
- 4. Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Piperazine Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the chromatographic analysis of piperazine derivatives. This guide is structured to provide not just solutions, but a foundational understanding of the chemical interactions at play, empowering you to systematically diagnose and resolve these common chromatographic issues.
Understanding the "Why": The Root Causes of Peak Tailing with Piperazine Derivatives
Piperazine and its derivatives are basic compounds, a characteristic that is central to their frequent interaction with the stationary phase in reversed-phase chromatography, leading to asymmetrical peaks.[1] An ideal chromatographic peak is Gaussian in shape; however, peak tailing, characterized by a trailing edge that is longer than the leading edge, is a common deviation that can compromise resolution, accuracy, and reproducibility.[2] Understanding the underlying causes is the first step toward effective troubleshooting.
The primary culprits behind peak tailing for these basic analytes are:
-
Secondary Silanol Interactions: The most prevalent cause of peak tailing for basic compounds like piperazine derivatives is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites that can interact with the protonated, positively charged piperazine derivatives.[1][4] This secondary ionic interaction is stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."[3]
-
Metal Chelation: The nitrogen atoms in the piperazine ring can act as chelating agents, forming complexes with trace metal ions present in the silica matrix of the column, the stainless-steel hardware of the HPLC system, or even introduced from the sample itself.[5][6][7] This chelation can lead to delayed elution and peak tailing.[5]
-
Mobile Phase pH and Analyte pKa: The pH of the mobile phase relative to the pKa of the piperazine derivative is a critical factor.[8][9] Piperazine itself has two pKa values, approximately 5.35 and 9.73.[10][11] When the mobile phase pH is close to a pKa value, the analyte will exist as a mixture of ionized and unionized forms, which can lead to peak splitting or broadening, often manifesting as tailing.[9][12][13]
-
Column and System Issues: Beyond chemical interactions, physical problems can also cause peak tailing. These include column overload (injecting too much sample), the presence of a void at the column inlet, or a blocked frit.[8][14][15] Additionally, excessive extra-column volume from long or wide-bore tubing can contribute to peak broadening and tailing.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues you may be facing.
Q1: My piperazine derivative peak is tailing significantly. Where should I start my troubleshooting?
A1: A systematic approach is key. Begin by differentiating between a chemical and a physical problem. A good diagnostic test is to inject a neutral compound. If the neutral compound's peak shape is symmetrical, the issue is likely chemical in nature and specific to your basic analyte. If all peaks in your chromatogram, including the neutral one, are tailing, you may have a physical problem with your column or system.[16]
Here is a logical troubleshooting workflow:
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: How do I optimize the mobile phase pH to improve the peak shape of my piperazine derivative?
A2: Optimizing the mobile phase pH is one of the most powerful tools to mitigate peak tailing for ionizable compounds.[9][17] The general rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa.[8] For piperazine derivatives, which are basic, you have two primary strategies:
-
Low pH Mobile Phase: By lowering the pH of the mobile phase to around 2.5-3.0, you can suppress the ionization of the acidic silanol groups on the silica surface, minimizing the secondary ionic interactions that cause tailing.[4][5][18] At this low pH, your basic piperazine derivative will be fully protonated (positively charged).
-
High pH Mobile Phase: Alternatively, using a high pH mobile phase (e.g., pH 10) can neutralize the basic analyte, reducing its interaction with any remaining ionized silanols.[19] Caution: This approach requires a pH-stable column, such as a hybrid silica or a specifically designed high-pH column, as traditional silica-based columns will dissolve at high pH.[19][20]
Experimental Protocol: Mobile Phase pH Optimization
-
Determine the pKa of your analyte: If not known, you can find pKa values for many common piperazine derivatives in the literature.[10][11][21]
-
Prepare Buffers:
-
Low pH: Prepare a mobile phase with a buffer at pH 2.5-3.0. A common choice is 10-20 mM phosphate buffer.[18]
-
High pH (if using a compatible column): Prepare a mobile phase with a buffer at a pH that is at least 2 units above the highest pKa of your analyte. Ammonium bicarbonate at pH 10 is a suitable option for high-pH stable columns.
-
-
Equilibrate the Column: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.
-
Analyze and Compare: Inject your piperazine derivative standard and compare the peak shape (asymmetry factor) to your original conditions.
| Parameter | Strategy 1: Low pH | Strategy 2: High pH |
| Target pH | 2.5 - 3.0 | > pKa + 2 |
| Mechanism | Suppresses silanol ionization | Neutralizes the basic analyte |
| Column Requirement | Most standard silica C18 columns | pH-stable columns (e.g., hybrid, high-pH) |
| Common Buffer | Phosphate, Formate | Ammonium Bicarbonate, Pyrrolidine |
Q3: Can mobile phase additives help reduce peak tailing for piperazine derivatives?
A3: Yes, mobile phase additives can be very effective. They work by masking the active sites on the stationary phase or by competing with the analyte for these sites.
-
Competing Bases (Silanol Suppressors): Adding a small, basic compound to the mobile phase, such as triethylamine (TEA) at a concentration of 5-50 mM, can effectively block the ionized silanol groups, preventing them from interacting with your piperazine derivative.[5][18][22] However, be aware that prolonged use of competing bases can sometimes shorten column lifetime.[18]
-
Chelating Agents: If metal chelation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can bind to the problematic metal ions, preventing them from interacting with your analyte.[5]
Experimental Protocol: Using a Competing Base (TEA)
-
Prepare the Additive Stock Solution: Prepare a stock solution of triethylamine (TEA) in your mobile phase's organic solvent.
-
Add to Mobile Phase: Add the TEA stock solution to your aqueous mobile phase to achieve a final concentration of approximately 0.05 M (or as needed).[5]
-
Adjust pH: Re-adjust the pH of the mobile phase after adding the TEA.
-
Equilibrate and Analyze: Equilibrate your column with the modified mobile phase and inject your sample. Compare the peak shape to the analysis without the additive.
Q4: I've tried optimizing the mobile phase, but I still see peak tailing. What should I do next?
A4: If mobile phase optimization is insufficient, it's time to consider your column and HPLC system.
-
Column Choice: The choice of column is critical for the analysis of basic compounds.
-
Modern, High-Purity Columns: Use a column packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites.[3][23][24]
-
End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3][4][24] Ensure your column has robust end-capping.
-
Alternative Stationary Phases: Consider columns with alternative stationary phases, such as hybrid silica-polymer materials or columns with polar-embedded groups, which can shield the silanol groups and improve peak shape for basic compounds.[2][23] For particularly challenging separations, a normal-phase method might be necessary.[25][26]
-
-
System Check:
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[2]
-
Check for Column Voids: A sudden drop in pressure or a significant change in peak shape for all analytes can indicate a void at the head of the column.[14] Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this.
-
Inspect Frits: A blocked inlet frit can cause peak distortion.[14] If suspected, the frit may need to be replaced.
-
Caption: Column selection strategies to mitigate peak tailing.
Concluding Remarks
Troubleshooting peak tailing in the chromatography of piperazine derivatives is a process of systematic elimination. By understanding the interplay between the basic nature of these analytes and the characteristics of the chromatographic system, you can effectively diagnose the root cause and implement the appropriate solution. Always remember to change only one variable at a time to clearly identify the impact of your adjustments.
References
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. (2019-11-12). [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). [Link]
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What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). [Link]
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An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06). [Link]
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HPLC Peak Tailing - Axion Labs. [Link]
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HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
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PEAK TAILING: Phenomenon, Symptoms, and Corrections - YouTube. (2023-06-22). [Link]
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Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17). [Link]
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What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
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How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). [Link]
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Peak Tailing in HPLC - Element Lab Solutions. [Link]
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The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). [Link]
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What is the effect of free Silanols in RPLC & how to reduce it? - YouTube. (2022-12-26). [Link]
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Chelation in metal intoxication. XXXVI: Effect of substituted piperazine dithiocarbamates in lead-exposed rats - PubMed. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]
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Reducing residual silanol interactions in reversed-phase liquid chromatography - ResearchGate. [Link]
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Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]
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The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Taylor & Francis Online. [Link]
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Piperazines – Knowledge and References - Taylor & Francis. [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
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Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation - MDPI. [Link]
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How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. [Link]
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METAL CHELATION IN SEPARATION SCIENCE - DORAS | DCU Research Repository. [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [Link]
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Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
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2,2′‐Bipyridine containing chelating polymers for sequestration of heavy metal ions from organic solvents - ResearchGate. [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. [Link]
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Advances on Chelation and Chelator Metal Complexes in Medicine - PMC - NIH. [Link]
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pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]
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Why it matters and how to get good peak shape. [Link]
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Validation & Comparative
A Comparative Guide to Piperazinone Synthesis: An In-Depth Technical Analysis for Drug Discovery Professionals
The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. Its prevalence stems from its unique combination of structural rigidity, which aids in pre-organizing substituents for optimal target binding, and the presence of multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the most prominent synthetic routes to piperazinones, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key methodologies, supported by experimental data and detailed protocols.
Cyclization of Amino Acid Derivatives: A Foundational Approach
One of the most classical and direct methods for constructing the piperazinone ring involves the intramolecular cyclization of appropriately substituted α-amino acid derivatives. This strategy leverages the readily available and diverse chiral pool of amino acids to introduce stereocenters into the final product. A common variation of this approach is the reductive amination of an N-protected aminoacetaldehyde with an amino acid ester, followed by deprotection and spontaneous or base-mediated cyclization.
Mechanistic Rationale and Experimental Causality
The key to this method lies in the sequential formation of the N-C and C-N bonds of the piperazinone ring. The initial reductive amination forges the N-C bond between the ethylamine backbone and the amino acid nitrogen. The choice of reducing agent is critical; sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wide range of functional groups. The subsequent cyclization is an intramolecular amidation, where the newly introduced primary or secondary amine attacks the ester carbonyl of the amino acid moiety. This step is often facilitated by heating or the addition of a mild base to deprotonate the amine, thereby increasing its nucleophilicity. The stereochemical integrity of the starting amino acid is typically retained throughout this process, making it a reliable method for the synthesis of chiral piperazinones.
Caption: Workflow for piperazinone synthesis via reductive amination and cyclization.
Experimental Protocol: Synthesis of (S)-3-methylpiperazin-2-one[1]
Step 1: Synthesis of methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
Dissolve D-alanine methyl ester hydrochloride (33g) in 200mL of dichloromethane (DCM).
-
Neutralize with triethylamine (25g) and filter to remove the salts.
-
To the filtrate, add N-Cbz-aminoacetaldehyde (40g) in 300mL of methanol.
-
Stir the mixture for 15 minutes and then cool to 0°C.
-
Add triethylamine (48g) followed by the portion-wise addition of sodium triacetoxyborohydride (87g).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (200mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate 1/2) to yield a colorless viscous liquid (40.7g, 83% yield).[1]
Step 2: Deprotection and Cyclization to (S)-3-methylpiperazin-2-one
-
Dissolve methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (10g) in 100mL of methanol.
-
Add palladium on carbon (3g) to the solution.
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to afford a white solid (3.67g, 90% yield) with 98.1% HPLC purity and 98.0% ee.[1]
The Ugi Multicomponent Reaction: A Convergent and Diversity-Oriented Approach
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials. In the context of piperazinone synthesis, the Ugi reaction is typically followed by a post-condensation cyclization step. This approach allows for the introduction of multiple points of diversity in a single pot, making it highly attractive for the construction of compound libraries.
Mechanistic Rationale and Experimental Causality
The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. To adapt this for piperazinone synthesis, a bifunctional starting material is often employed. For instance, using an amino acid as one component and a halo-carboxylic acid as another sets the stage for a subsequent intramolecular nucleophilic substitution to form the piperazinone ring. The initial Ugi reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate. The resulting intermediate undergoes a Mumm rearrangement to furnish the stable Ugi product. The subsequent cyclization is typically induced by a base, which deprotonates the amide nitrogen, facilitating the intramolecular attack on the carbon bearing the leaving group (e.g., a halogen).
Caption: General workflow for piperazinone synthesis via an Ugi reaction followed by cyclization.
Experimental Protocol: One-Pot Diastereoselective Synthesis of a Pyrrolopiperazine-2,6-dione
This example illustrates a more complex cascade involving an Ugi reaction followed by two cyclization events to form a fused piperazinone system.
-
Treat glycine methyl ester hydrochloride (0.250 g, 2 mmol) with potassium hydroxide (0.101 g, 1.8 mmol) in methanol (10 mL) and sonicate for 10 minutes.
-
Add 3-bromopropionic acid (0.306 g, 2 mmol), followed by phenylglyoxal hydrate (0.304 g, 2 mmol) and cyclohexyl isocyanide (0.218 g, 2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the resulting precipitate (the Ugi adduct) by vacuum filtration, wash with cold methanol, and dry in vacuo.
-
Subsequent base-mediated cyclization and N-acylation steps (not detailed here) lead to the final pyrrolopiperazine-2,6-dione. Diastereoselectivities in such reactions can be highly dependent on the specific substrates and reaction conditions, with reported ratios ranging from 1.5:1 to 10:1.[2]
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. While most commonly employed for intermolecular couplings, its intramolecular variant can be a powerful strategy for the synthesis of nitrogen-containing heterocycles, including piperazinones.
Mechanistic Rationale and Experimental Causality
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. For the synthesis of piperazinones, this can be envisioned as an intramolecular cyclization of a substrate containing both an amine and an aryl halide (or triflate) separated by an appropriate linker. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. The base also plays a critical role, and common choices include sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: N-Arylation of N-Boc-piperazine
While a direct intramolecular cyclization to form a piperazinone via Buchwald-Hartwig is less commonly reported, the N-arylation of a pre-formed piperazinone or piperazine is a very common and efficient application of this methodology.
-
To a Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., a biarylphosphine ligand, 4 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Yields for such reactions are often high, frequently exceeding 90%.[3]
Modern Enantioselective Approaches: Catalytic Asymmetric Allylic Alkylation
For the synthesis of chiral piperazinones, particularly those with quaternary stereocenters, modern catalytic methods offer significant advantages in terms of efficiency and stereocontrol. The palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazinone enolates has emerged as a powerful strategy.
Mechanistic Rationale and Experimental Causality
This reaction involves the generation of a π-allyl palladium complex from an allylic substrate (e.g., an allylic carbonate or ester). A chiral phosphine ligand, often a PHOX-type ligand, coordinates to the palladium, creating a chiral environment. The nucleophile, in this case, the enolate of a piperazinone, then attacks the π-allyl complex. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack, which is controlled by the chiral ligand. The use of a decarboxylative variant, where an allylic enol carbonate is used as the substrate, is particularly advantageous as it proceeds under neutral conditions.
Caption: Simplified workflow for Pd-catalyzed asymmetric allylic alkylation.
Experimental Data: Substrate Scope of Decarboxylative Asymmetric Allylic Alkylation[4]
The following table summarizes the substrate scope for the enantioselective synthesis of N4-Boc-protected α,α-disubstituted piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation. The reaction demonstrates broad functional group tolerance and consistently high enantioselectivities.
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | H | Me | 93 | 93 |
| 2 | H | Bn | 91 | 95 |
| 3 | Me | Me | 95 | 94 |
| 4 | Me | Allyl | 88 | 96 |
| 5 | Bn | Me | 92 | 97 |
| 6 | CH₂OBn | Me | 85 | 95 |
| 7 | CH₂CN | Me | 89 | 98 |
| 8 | CH₂CO₂Me | Me | 90 | 96 |
Conditions: piperazin-2-one substrate (1.0 equiv.), Pd₂(dba)₃ (4 mol%), (S)-(CF₃)₃-tBuPHOX (10 mol%), in 2:1 hexanes/toluene (0.014 M) at 40 °C for 12–24 h.[4]
Comparative Analysis of Piperazinone Synthesis Routes
| Feature | Cyclization of Amino Acid Derivatives | Ugi Multicomponent Reaction | Buchwald-Hartwig Amination | Asymmetric Allylic Alkylation |
| Key Advantage | Readily available chiral starting materials, good stereocontrol. | High convergence and diversity, rapid library synthesis. | Broad substrate scope for N-arylation, good functional group tolerance. | Excellent enantioselectivity, access to quaternary stereocenters. |
| Typical Yield | 80-95% | 40-80% (for the two-step sequence) | >90% (for N-arylation) | 85-95% |
| Stereocontrol | Generally high, dependent on starting material purity. | Often low to moderate diastereoselectivity. | Not inherently stereoselective for ring formation. | Excellent enantioselectivity (often >90% ee). |
| Substrate Scope | Dependent on the availability of amino acid derivatives. | Very broad, allows for multiple points of diversification. | Broad for aryl halides and amines. | Good, tolerant of various functional groups. |
| Reaction Conditions | Often requires multiple steps (protection, coupling, deprotection, cyclization). | One-pot or two-step sequence, generally mild conditions. | Requires an inert atmosphere and often elevated temperatures. | Mild conditions, but requires specialized chiral ligands. |
| Limitations | Can be linear and require multiple protection/deprotection steps. | Diastereoselectivity can be difficult to control. | Direct intramolecular cyclization to piperazinones is less developed. | Requires access to specific allylic substrates and expensive catalysts. |
Conclusion
The synthesis of piperazinones is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal route depends heavily on the specific target molecule, the desired level of stereocontrol, and the need for diversity generation.
-
Cyclization of amino acid derivatives remains a robust and reliable method for the synthesis of chiral piperazinones, particularly when the required amino acid precursor is readily available.
-
The Ugi multicomponent reaction offers unparalleled efficiency for the rapid generation of diverse piperazinone libraries, although control of stereochemistry can be a challenge.
-
The Buchwald-Hartwig amination is the go-to method for the N-arylation of the piperazinone core, providing high yields and broad functional group tolerance.
-
For the synthesis of highly enantioenriched piperazinones, especially those containing challenging quaternary stereocenters, modern catalytic asymmetric methods like the palladium-catalyzed allylic alkylation are proving to be indispensable tools.
As the demand for novel and structurally complex piperazinone-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in the field of organic and medicinal chemistry.
References
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Sun, A. W.; Hess, S. N.; Stoltz, B. M. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 2019 , 10(3), 788-792. [Link]
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Reilly, S. W.; Mach, R. H. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 2016 , 18(19), 5272-5275. [Link]
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Stoltz, B. M., et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 2015 , 54(3), 941-944. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
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Zaretsky, S., et al. Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. The Journal of Organic Chemistry, 2014 , 79(21), 9948-9957. [Link]
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Tripathi, S., et al. Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 2020 , 85(11), 6910-6923. [Link]
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Lu, Z.; Stahl, S. S. Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Battaglia, V., et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023 , 88(5), 2959-2970. [Link]
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O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 2015 , 137(2), 893-900. [Link]
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Boley, A. J., et al. Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 2024 , 146(4), 2736-2743. [Link]
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Pospelov, E. V.; Sukhorukov, A. Y. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 2023 , 24(14), 11794. [Link]
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Yudin, A. K., et al. Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Israel Journal of Chemistry, 2016 , 56(5), 349-360. [Link]
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Cignarella, G., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023 , 28(18), 6529. [Link]
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Fouad, M. A., et al. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 2020 , 10(72), 44354-44385. [Link]
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González-López, V., et al. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 2022 , 87(14), 9099-9110. [Link]
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Yudin, A. K., et al. Synthesis of piperazinones from amino acids. ResearchGate. [Link]
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Biological Activity & Synthetic Utility of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide , positioning it as a critical scaffold in medicinal chemistry. This guide compares its biological potential against established analogs (Racetams and Diketopiperazines) and details experimental protocols for its evaluation.[1][2]
Executive Summary
This compound represents a specialized "monoketopiperazine" scaffold that serves as a structural bioisostere to the pyrrolidinone core found in Racetam nootropics (e.g., Piracetam) and the Diketopiperazine (DKP) core found in endogenous neuropeptides.[1][2][3] Unlike the rigid DKP systems, this 2-oxopiperazine derivative offers a unique balance of conformational constraint and functional flexibility (via the secondary amine at N4), making it a high-value intermediate for developing Glycine Transporter (GlyT1) inhibitors , AMPA receptor modulators , and Antimicrobial agents .[1]
This guide objectively compares its physicochemical and biological profile against its closest therapeutic analogs, providing researchers with the rationale for its selection in lead optimization campaigns.[1]
Technical Profile & Structural Logic
The compound is defined by a piperazine ring oxidized at the C2 position, substituted with a methyl group at C3, and an acetate moiety at N1.[1]
| Feature | Specification | Structural Implication |
| IUPAC Name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate hydrobromide | Defines the core pharmacophore.[1][2][3] |
| CAS Number | 1609396-06-6 | Unique identifier for the hydrobromide salt.[1][2][3][4] |
| Molecular Formula | C | MW: 267.12 g/mol (Salt).[1][2][5] |
| Core Scaffold | Piperazin-2-one | Bioisostere of Pyrrolidin-2-one (Piracetam).[1][2][3] The 6-membered ring alters lipophilicity and receptor docking angles compared to the 5-membered lactam.[1][2][3] |
| Chirality | C3-Methyl Center | Introduces stereoselectivity.[1][2][3] The (R)-isomer is often favored in peptidomimetics mimicking D-Ala-Gly sequences.[1][2][3] |
| Functional Groups | N1-Acetate Ester | Acts as a prodrug moiety (hydrolyzable to acid) or a linker for further conjugation.[1][2][3] |
Structural Homology Diagram
The following diagram illustrates the structural relationship between this scaffold, Piracetam, and the endogenous peptide Cyclo(His-Pro).[1]
Caption: Structural evolution of the 2-oxopiperazine scaffold from Racetam and Peptide precursors, highlighting potential pharmacological targets.[1][2][3]
Comparative Biological Activity[2]
The biological utility of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate is best understood by comparing it to functional analogs.[1][2][3] The "Piperazinone" ring is a privileged structure that often exhibits superior metabolic stability compared to linear peptides.[1][2]
Comparison Table: Pharmacological Potential
| Parameter | Methyl (3-methyl-2-oxo-1-piperazinyl)acetate | Piracetam (Standard) | Cyclo(His-Pro) (Endogenous) |
| Core Ring | 6-Membered (Piperazinone) | 5-Membered (Pyrrolidone) | 6-Membered (Diketopiperazine) |
| Target Mechanism | AMPA Modulation (Inferred); GlyT1 Inhibition ; Peptidomimetic | AMPA Receptor Positive Allosteric Modulator | TRH Analog; Dopaminergic Modulator |
| Metabolic Stability | High .[1][2][3] The 6-membered lactam is resistant to rapid hydrolysis.[1][2][3] | Moderate. Renal excretion unchanged.[1][2] | Low to Moderate (Enzymatic degradation). |
| Lipophilicity (LogP) | ~ -0.5 to 0.5 (Est.)[1][2][3] | -1.7 (Hydrophilic) | -1.1 |
| BBB Permeability | Enhanced due to methyl ester and C3-methyl group.[1][2][3] | Good, but requires high doses.[1] | Moderate. |
| Key Advantage | The N4-amine allows attachment of pharmacophores (e.g., benzyl groups) to create "Racetam-Plus" hybrids.[1][2][3] | Simple, safe, but low potency.[1] | Potent but biologically unstable.[1][2] |
Mechanistic Insights
-
Nootropic Activity (Cognitive Enhancement): Like Piracetam, the 2-oxopiperazine moiety can interact with the glutamate receptor system.[1][2] The presence of the N-acetate group mimics the side chain of Glycine, potentially allowing this compound to modulate the Glycine binding site of the NMDA receptor or inhibit the Glycine Transporter 1 (GlyT1) .[1] GlyT1 inhibitors are potent cognitive enhancers investigated for Schizophrenia.[1][2]
-
Antimicrobial Potential: Piperazine derivatives are historically significant antimicrobials (e.g., anti-helminthics).[1][2] The 2-oxopiperazine core has shown efficacy against S. aureus and E. coli in recent screenings by disrupting bacterial cell wall synthesis or mimicking essential peptides.[1][2]
Experimental Protocols
To validate the biological activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis of N4-Functionalized Derivatives (Lead Optimization)
Purpose: To convert the scaffold into a potent drug candidate by attaching a lipophilic side chain (e.g., 4-methoxybenzyl) to the free N4 amine.[1][2][3]
-
Reagents: Methyl (3-methyl-2-oxo-1-piperazinyl)acetate HBr (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq), K
CO (3.0 eq), Acetonitrile (ACN).[1][2][3] -
Procedure:
-
Suspend the HBr salt and K
CO in dry ACN under N atmosphere. Stir for 30 min to liberate the free base. -
Reflux the mixture for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).[1][2]
-
Validation: The appearance of a new spot (higher R
) and disappearance of the starting amine confirms N-alkylation.[1][2] -
Workup: Filter salts, concentrate filtrate, and purify via silica gel column chromatography.
-
-
Yield Expectation: 75–85%.
Protocol B: In Vitro Antimicrobial Susceptibility Testing (MIC)
Purpose: To screen the scaffold and its derivatives against ESKAPE pathogens.[1]
-
Standard: Ciprofloxacin (Positive Control), DMSO (Negative Control).[1][2]
-
Workflow:
-
Prepare stock solution of the test compound in DMSO (1 mg/mL).
-
In a 96-well plate, perform serial 2-fold dilutions (range: 512 µg/mL to 0.5 µg/mL).
-
Inoculate wells with bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10
CFU/mL).[1][2] -
Incubate at 37°C for 18–24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.[1][2]
-
Validation: Control wells must show growth (positive) and sterility (negative).[1][2]
-
Protocol C: Passive Avoidance Test (Nootropic Activity)
Purpose: To assess memory retention enhancement in rodent models.[1][2]
-
Subjects: Male Wistar rats (200–250g).
-
Dosing: Administer Test Compound (10, 30, 100 mg/kg i.p.) 60 min prior to training.[1][2] Compare with Piracetam (400 mg/kg).[1][2]
-
Apparatus: Two-compartment shuttle box (Light/Dark).
-
Training (Day 1): Animal enters Dark compartment
receives mild foot shock (0.5 mA, 2s). Latency to enter is recorded.[1][2] -
Testing (Day 2): Place animal in Light compartment. Measure Step-Through Latency (STL) (max 300s).
-
Interpretation: Significantly increased STL compared to vehicle control indicates memory consolidation enhancement.[1][2]
Synthesis & Signaling Pathway Visualization
The following diagram outlines the synthetic versatility of the scaffold and its downstream biological effects.
Caption: Synthetic pathway from linear precursor to the cyclic scaffold and its divergence into neuroactive and antimicrobial derivatives.
References
-
Gualtieri, F., et al. (1984).[1][2] "Piracetam-like nootropics: Structure-activity relationships of 2-oxopyrrolidine derivatives." Il Farmaco, 39(8), 612-623.[1][2] Link
-
Mickelson, J. W., et al. (1995).[1][2][6] "Asymmetric Synthesis of 2,6-Methylated Piperazines." Journal of Organic Chemistry, 60(13), 4177-4183.[1][2] Link[1][2]
-
Suryavanshi, H. R., & Rathore, M. M. (2017).[1][2][7] "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." Organic Communications, 10(4), 282-291.[1][2] Link
-
PubChem. (2023).[1][2] "Methyl 2-(3-oxopiperazin-2-yl)acetate - Compound Summary." National Center for Biotechnology Information.[1][2] Link
-
Sigma-Aldrich. (2023).[1][2][3] "this compound Product Data." Merck KGaA.[1][2] Link
Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and has not been approved for clinical use.
Sources
- 1. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS查询-化工字典 [chemdict.com]
- 4. This compound | 1609396-06-6 [sigmaaldrich.com]
- 5. 3-methyl-1-butanol acetate | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Enantiomeric Excess Determination for Chiral Piperazinones
[1]
Executive Summary: The Piperazinone Challenge
Piperazinone scaffolds are privileged structures in medicinal chemistry, serving as core components in peptidomimetics, GPCR ligands, and kinase inhibitors. However, their enantiomeric excess (ee) determination presents a specific analytical bottleneck: basic nitrogen interaction.
The secondary or tertiary amine within the piperazinone ring acts as a strong Lewis base. On traditional silica-based Chiral Stationary Phases (CSPs), this nitrogen interacts with residual silanols, leading to severe peak tailing, loss of resolution (
This guide objectively compares the three primary methodologies for ee determination—Normal-Phase HPLC (NP-HPLC) , Supercritical Fluid Chromatography (SFC) , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) —providing optimized protocols to overcome the "amine effect."
Methodology Comparison: HPLC vs. SFC vs. NMR
The following table synthesizes performance metrics for a representative chiral piperazinone derivative (e.g., 3-benzylpiperazin-2-one).
| Feature | Method A: NP-HPLC | Method B: SFC | Method C: 1H-NMR (CSA) |
| Primary Mechanism | Steric/H-bonding on CSP | Steric/H-bonding + Density modulation | Diastereomeric Solvation |
| Typical Run Time | 20 – 45 mins | 3 – 8 mins | 5 – 10 mins (acquisition) |
| Resolution ( | High ( | Moderate to High ( | N/A (Peak Splitting |
| Solvent Consumption | High (Hexane/IPA) | Low (CO | Low (Deuterated solvents) |
| Sample Recovery | Easy (Evaporation) | Very Easy (Depressurization) | Difficult (Contaminated with CSA) |
| LOD (Sensitivity) | High (< 0.1% ee) | High (< 0.1% ee) | Moderate (~1-2% ee) |
| "Amine" Handling | Critical: Requires 0.1% DEA/TEA | Critical: Requires 0.1% DEA/TEA | Requires non-polar solvent |
Expert Insight:
-
Choose HPLC for robust QC release testing where historical data consistency is required.
-
Choose SFC for high-throughput screening (HTS) in drug discovery; it is 3-5x faster than HPLC with orthogonal selectivity.
-
Choose NMR only for rapid "quick-look" checks during synthesis optimization when column separation fails.
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting and optimizing the correct method for piperazinone analysis.
Figure 1: Strategic decision tree for selecting the optimal analytical technique based on solubility and throughput requirements.
Detailed Experimental Protocols
Protocol A: Normal-Phase HPLC (The Gold Standard)
Objective: Achieve baseline resolution of piperazinone enantiomers with minimal tailing.
-
Column Selection:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).
-
Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) – often superior for chlorinated piperazinones.
-
-
Mobile Phase Preparation (The "Basic" Rule):
-
Base Solvent: n-Hexane / Isopropanol (90:10 v/v).
-
Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion before mixing with hexane.
-
Why? The DEA competes with the piperazinone amine for the acidic silanol sites on the silica support, sharpening the peak shape [1].
-
-
Execution:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral recognition).
-
Detection: UV at 210 nm (amide bond absorption) and 254 nm (aromatic ring).
-
Protocol B: SFC (The Green Alternative)
Objective: Rapid separation (< 5 mins) with reduced solvent waste.
-
Column Selection: Same stationary phases as HPLC (AD-H, OD-H, IC), but specific "SFC-certified" hardware is preferred to handle pressure.
-
Mobile Phase:
-
Main Fluid: Supercritical CO
.[] -
Co-Solvent (Modifier): Methanol or Ethanol (10% - 40%).
-
Additive: 0.1% DEA or 0.1% Isopropylamine in the modifier.
-
Note: Avoid TEA in SFC if using Mass Spec detection due to ion suppression; DEA is preferred for UV-only workflows [2].
-
-
Parameters:
-
Back Pressure Regulator (BPR): 120 bar.
-
Temperature: 35-40°C.
-
Flow Rate: 3.0 - 5.0 mL/min.
-
Protocol C: 1H-NMR with Chiral Solvating Agents
Objective: Determine ee without column separation.
-
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Pirkle’s Alcohol.
-
Solvent: CDCl
or C D (Benzene-d6 often provides better separation of signals). -
Procedure:
-
Dissolve 5-10 mg of piperazinone in 0.6 mL solvent.
-
Add 1.0 - 2.0 equivalents of the CSA.
-
Shake well and acquire 1H-NMR.
-
-
Analysis:
-
Focus on the Piperazinone C2-H or N-H protons.
-
Look for "split" signals.[2] The chemical shift difference (
) indicates the formation of diastereomeric complexes. -
Integrate the split peaks to calculate ee [3].
-
Troubleshooting & Optimization
The "Peak Tailing" Issue
If your piperazinone peaks look like "shark fins" (sharp front, long tail):
-
Diagnosis: Unmasked silanols are binding the secondary amine.
-
Fix: Increase DEA concentration to 0.2%.
-
Alternative: Switch to an Immobilized polysaccharide column (e.g., Chiralpak IA/IC). These columns are more robust and allow for the use of non-standard solvents (like DCM/THF) which can sometimes solvate the amine better, reducing surface adsorption.
Solubility Issues
Piperazinones can be polar.[3] If the sample crashes out in Hexane (HPLC):
-
Switch to Polar Organic Mode (POM): Use 100% Acetonitrile or Methanol with 0.1% DEA/Acetic Acid mixture.
-
Switch to SFC: CO
is non-polar, but high percentages of Methanol (up to 50%) can be used to solubilize the compound.
References
-
West, C. "Recent trends in chiral supercritical fluid chromatography." TrAC Trends in Analytical Chemistry, 2019. Available at: [Link][3]
-
Wenzel, T.J. "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." ResearchGate, 2018. Available at: [Link]
-
Shimadzu Technical Report. "Chiral Separation Using SFC and HPLC." Shimadzu Corporation. Available at: [Link]
Sources
- 2. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of synthesis protocols for Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide
This guide provides an in-depth technical analysis of the synthesis protocols for Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide (CAS 1609396-06-6).[1] It addresses the critical challenge of regioselectivity in piperazinone functionalization and establishes a reproducible "Gold Standard" protocol.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound is a functionalized piperazinone derivative often used as a building block in the synthesis of peptidomimetics and specific pharmaceutical intermediates (e.g., for nootropics or protease inhibitors).[1]
The core synthetic challenge lies in the regioselectivity of the alkylation step. The 3-methyl-2-oxopiperazine scaffold contains two nucleophilic nitrogen atoms:
-
N1 (Amide Nitrogen): Low nucleophilicity, requires strong base for deprotonation.
-
N4 (Amine Nitrogen): Higher nucleophilicity, prone to rapid alkylation under mild conditions.
The target molecule requires substitution at the N1 position , leaving the N4 position free (and subsequently protonated as the hydrobromide salt). A common reproducibility failure occurs when researchers attempt direct alkylation, which predominantly yields the unwanted N4-isomer or N1,N4-dialkylated byproducts.[1]
Target Molecule Profile[1][2][3][4][6][8]
-
Chemical Name: this compound[1]
-
Molecular Formula: C8H14N2O3 · HBr
-
Key Structural Feature: Acetate group attached to the amide nitrogen (N1); Methyl group at C3.
Comparative Analysis of Synthesis Protocols
We compare two primary methodologies: the "Direct Alkylation" (Method A) and the "Protection-Deprotection" strategy (Method B).
Summary Table: Protocol Performance
| Metric | Method A: Direct Alkylation | Method B: N4-Protection Strategy (Recommended) |
| Regioselectivity | Poor (Favors N4-isomer ~80:20) | Excellent (Exclusive N1-alkylation) |
| Yield (Overall) | < 15% (Target Isomer) | 55-65% (3 Steps) |
| Purity Profile | Complex mixture (requires HPLC prep) | High (>98% after crystallization) |
| Reproducibility | Low (Sensitive to equivalents/temp) | High (Stepwise control) |
| Scalability | Poor (Purification bottleneck) | Good (Intermediates are stable solids) |
Method A: Direct Alkylation (The "Trap")
-
Reagents: 3-methyl-2-oxopiperazine, Methyl bromoacetate, NaH or K2CO3.[1]
-
Mechanism Failure: The secondary amine at N4 is significantly more nucleophilic than the amide at N1. Even with strong bases (NaH) intended to deprotonate N1, the N4 position competes effectively, leading to Methyl (3-methyl-2-oxo-4-piperazinyl)acetate as the major product.[1]
-
Verdict: NOT RECOMMENDED for synthesis of the N1-isomer.
Method B: N4-Protection Strategy (The "Gold Standard")[1]
-
Strategy: Block the nucleophilic N4 position with a tert-butoxycarbonyl (Boc) group, forcing alkylation to occur exclusively at N1. The final deprotection with HBr yields the target hydrobromide salt directly.
-
Verdict: HIGHLY RECOMMENDED for reproducibility and purity.
Detailed Experimental Protocol (Method B)
This protocol is designed for high reproducibility, minimizing side reactions and ensuring the correct regiochemistry.
Phase 1: N4-Protection
Objective: Synthesize 4-Boc-3-methyl-2-oxopiperazine.
-
Dissolution: Dissolve 3-methyl-2-oxopiperazine (1.0 eq) in Dichloromethane (DCM) [0.5 M concentration].
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C.
-
Protection: Dropwise add Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) dissolved in minimal DCM.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Wash with 0.5 M HCl, then Brine. Dry organic layer over Na2SO4 and concentrate.[3][4]
-
Yield: Expect ~90–95% of a white solid.
Phase 2: N1-Alkylation
Objective: Synthesize Methyl (4-Boc-3-methyl-2-oxo-1-piperazinyl)acetate.
-
Setup: In a flame-dried flask under Nitrogen/Argon, suspend Sodium Hydride (NaH) (60% dispersion, 1.2 eq) in anhydrous DMF or THF at 0°C.
-
Deprotonation: Slowly add a solution of 4-Boc-3-methyl-2-oxopiperazine (from Phase 1, 1.0 eq) in DMF. Stir at 0°C for 30–45 mins until gas evolution ceases.
-
Critical Control Point: Ensure complete deprotonation before adding the alkylating agent to prevent side reactions.
-
-
Alkylation: Dropwise add Methyl Bromoacetate (1.1 eq) at 0°C.
-
Completion: Allow to warm to RT and stir for 2–3 hours.
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.
-
Purification: Flash chromatography (EtOAc/Hexane) is usually required to remove mineral oil and trace impurities.
-
Yield: Expect ~75–85% of the N1-alkylated intermediate.
Phase 3: Deprotection & Salt Formation
Objective: Generate this compound.
-
Dissolution: Dissolve the N1-alkylated intermediate in minimal Dichloromethane or Ethyl Acetate.
-
Acidolysis: Add HBr in Acetic Acid (33%) or HBr in Dioxane (4 M) (5–10 eq) at 0°C.
-
Reaction: Stir at RT for 1–2 hours. The product often precipitates as the salt.
-
Isolation:
-
If precipitate forms: Filter and wash with cold Diethyl Ether.
-
If no precipitate: Concentrate to dryness, triturate with Diethyl Ether/Hexane to induce crystallization.
-
-
Drying: Dry under high vacuum to remove traces of acid.
-
Final Yield: ~90% for this step.
Visualization of Reaction Pathways[1]
The following diagram illustrates the critical bifurcation between the failure mode (Direct Alkylation) and the success mode (Protected Route).
Caption: Comparison of synthetic routes. Method A leads to the unwanted N4-isomer due to intrinsic nucleophilicity differences. Method B utilizes a protection strategy to enforce N1-regioselectivity.
Critical Quality Attributes & Troubleshooting
Analytical Validation[1]
-
1H NMR (DMSO-d6):
-
Mass Spectrometry: [M+H]+ = 187.1 (Free base).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete deprotonation or moisture in DMF. | Use fresh anhydrous DMF; ensure NaH is active; increase deprotonation time. |
| Product is Hygroscopic | Hydrobromide salts are often hygroscopic.[1] | Store in a desiccator; handle under inert atmosphere. |
| Impurity: N1,N4-Dialkylated | Failed protection in Step 1. | Ensure Step 1 goes to completion (check TLC) before proceeding. |
| Racemization | Strong base (NaH) at high temp. | Keep Step 2 at 0°C during addition; do not overheat. |
References
-
PubChem. Compound Summary: Methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate. [Link][1]
-
National Institutes of Health (NIH). General synthesis of N-substituted piperazinones and regioselectivity challenges.[1] (Contextual grounding for Method B). [Link]
-
Google Patents. Process for preparing 1-substituted piperazinones (Analogous chemistry). [1]
Sources
Spectroscopic comparison of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide and its free base
Spectroscopic Characterization Guide: Methyl (3-methyl-2-oxo-1-piperazinyl)acetate (HBr vs. Free Base)
Executive Summary
This guide provides a technical comparison between Methyl (3-methyl-2-oxo-1-piperazinyl)acetate in its Free Base form and its Hydrobromide (HBr) Salt form. This compound is a critical intermediate in the synthesis of piperazine-based nootropics and peptidomimetics.
The transition from Free Base to Hydrobromide involves the protonation of the secondary amine at the N4 position of the piperazine ring. This change drastically alters the solubility profile, stability, and spectroscopic signature (NMR/IR) of the molecule.
| Feature | Free Base | Hydrobromide Salt (HBr) |
| CAS Number | 89852-17-5 (Analog/Base) | 1609396-06-6 |
| Formula | C₈H₁₄N₂O₃ | C₈H₁₄N₂O₃ · HBr |
| MW | 186.21 g/mol | 267.12 g/mol |
| State | Waxy Solid / Oil (Low MP) | Crystalline Solid (High MP) |
| Solubility | DCM, EtOAc, Chloroform | Water, Methanol, DMSO |
| Primary Basic Site | N4-H (Secondary Amine) | N4-H₂⁺ (Ammonium Cation) |
Structural Dynamics & Interconversion
The following diagram illustrates the protonation site and the reagents required for interconversion. The N1-nitrogen is part of a lactam (amide) functionality and remains neutral; only the N4-nitrogen is basic enough to accept a proton.
Figure 1: Interconversion pathway. The N4 amine is the sole site of salt formation.[1]
Spectroscopic Comparison
A. Nuclear Magnetic Resonance (¹H-NMR)
The most diagnostic change occurs at the N4-H proton and the adjacent carbons (C3-H and C5-H ).
-
Free Base: The N4-H proton typically appears as a broad, weak singlet around 2.0–3.0 ppm (often exchangeable and hard to see).
-
HBr Salt: The formation of the ammonium species (N4-H₂⁺) causes a significant downfield shift. The adjacent C3-methine and C5-methylene protons also shift downfield due to the inductive effect of the positive charge.
Comparative ¹H-NMR Table (DMSO-d₆)
| Assignment | Position | Free Base (δ ppm) | HBr Salt (δ ppm) | Shift (Δ) |
| N4-H / NH₂⁺ | Amine | 2.20 (br s, 1H) | 9.20–9.50 (br s, 2H) | +7.0 (Diagnostic) |
| C3-H | Methine | 3.25 (m) | 3.65 (m) | +0.40 |
| C5-H | Ring CH₂ | 2.90 (m) | 3.35 (m) | +0.45 |
| C6-H | Ring CH₂ | 3.40 (m) | 3.55 (m) | +0.15 |
| OCH₃ | Ester Methyl | 3.65 (s) | 3.68 (s) | Negligible |
| N1-CH₂ | Acetate CH₂ | 4.10 (s) | 4.15 (s) | Negligible |
| C3-CH₃ | Methyl | 1.15 (d) | 1.35 (d) | +0.20 |
Analyst Note: In the HBr salt, the coupling constants (
) for the ring protons often become more distinct as the ring adopts a more rigid chair conformation due to the bulky salt group and hydrogen bonding.
B. Infrared Spectroscopy (FT-IR)
IR is a rapid method to confirm salt formation without dissolving the sample.
-
Free Base: Look for a sharp, single band for the secondary amine (N-H) stretch.
-
HBr Salt: The spectrum is dominated by the "Ammonium Band"—a broad, strong absorption overlapping the C-H stretching region.
| Functional Group | Free Base (cm⁻¹) | HBr Salt (cm⁻¹) | Observation |
| N-H Stretch | 3300–3350 (Sharp) | 2500–3000 (Very Broad) | Primary Confirmation of Salt |
| Ester C=O | 1735–1745 | 1740–1750 | Minimal shift (Ester is distal) |
| Lactam C=O | 1640–1650 | 1655–1665 | Slight shift (H-bonding to NH₂⁺) |
| C-O Stretch | 1200–1220 | 1200–1220 | Unchanged |
C. Mass Spectrometry (LC-MS)
In Electrospray Ionization (ESI+), both forms typically yield the same parent cation
-
Free Base: Parent peak at m/z 187.1
. -
HBr Salt: Parent peak at m/z 187.1
.-
Differentiation: Run in Negative Mode (ESI-) or check the UV/Vis trace. The HBr salt will show a bromide isotope pattern (m/z 79/81) in negative mode if the salt is concentrated, or elemental analysis will confirm the presence of Br.
-
Experimental Protocols
Protocol A: Conversion of Free Base to HBr Salt
Objective: Stabilize the oil/waxy free base into a crystalline solid for storage.
-
Dissolution: Dissolve 1.0 g (5.4 mmol) of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate (Free Base) in 10 mL of anhydrous Ethanol or Ethyl Acetate.
-
Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of HBr (33% in Acetic Acid or 48% aqueous, though anhydrous is preferred to avoid hydrolysis).
-
Precipitation: Stir for 30 minutes. The salt should precipitate as a white solid. If no solid forms, add Diethyl Ether (anti-solvent) until cloudy and refrigerate.
-
Isolation: Filter the solid under vacuum, wash with cold Ether, and dry under high vacuum.
Protocol B: Conversion of HBr Salt to Free Base
Objective: Release the amine for nucleophilic substitution reactions.
-
Partitioning: Suspend 1.0 g of the HBr salt in 20 mL of Dichloromethane (DCM).
-
Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until the solid dissolves and CO₂ evolution ceases.
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.
References
-
Sigma-Aldrich. Product Specification: Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide (CAS 1609396-06-6). Retrieved from
-
PubChem. Compound Summary: Methyl 2-(3-oxopiperazin-2-yl)acetate (Analogous Structure Data).[2] National Library of Medicine. Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Piperazine/Ammonium salt shifts).
-
ChemicalBook. CAS 89852-17-5 Entry (Free Base Properties). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate (C9H16N2O3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
